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Vinpocetine-d5

Cat. No.: B12414190
M. Wt: 355.5 g/mol
InChI Key: DDNCQMVWWZOMLN-FEGSZYOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinpocetine-d5 is a deuterium-labeled analog of Vinpocetine, a semi-synthetic derivative of the vinca alkaloid vincamine. This stable isotope-labeled compound, with a molecular formula of C22H21D5N2O2 and a molecular weight of 355.48 g/mol, is specifically designed for use as an internal standard in quantitative mass spectrometry, ensuring accurate pharmacokinetic and metabolic profiling during drug development and research applications. The incorporation of five deuterium atoms ([2H]) enhances its utility in tracer studies by reducing metabolic interference. Vinpocetine, the parent compound, is a well-characterized phosphodiesterase (PDE) inhibitor, with a particular effect on the Ca2+-calmodulin dependent cGMP-PDE, leading to increased levels of cyclic nucleotides and subsequent vasodilation, which improves cerebral blood flow and oxygen utilization. Its primary research value lies in its multi-faceted mechanism of action, which includes direct neuroprotection through the inhibition of voltage-gated neuronal Na+ channels, reduction of calcium influx, and antioxidant activity. Furthermore, Vinpocetine has been shown to inhibit the IκB kinase complex (IKK), thereby potently suppressing NF-κB-dependent inflammatory responses, with an IC50 value of 17.17 μM in a cell-free system. These properties make this compound and its unlabeled counterpart critical tools for investigating cerebrovascular disorders, ischemic stroke, neuroinflammation, and cognitive deficits, providing insights into cellular and biochemical pathways related to hypoxia, ischemia, and cyclic nucleotides. This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O2 B12414190 Vinpocetine-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26N2O2

Molecular Weight

355.5 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

InChI

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1/i2D3,4D2

InChI Key

DDNCQMVWWZOMLN-FEGSZYOMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@]2(CCCN3[C@@H]2C4=C(CC3)C5=CC=CC=C5N14)CC

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Vinpocetine-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for diagnostic or therapeutic use.

Introduction

Vinpocetine-d5 is the deuterium-labeled form of Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine.[1] It serves as a crucial internal standard for analytical and research purposes, particularly in pharmacokinetic studies and clinical mass spectrometry, due to its distinct mass from the parent compound.[1] This guide provides a comprehensive overview of this compound, its chemical properties, and the established biological activities of its non-labeled counterpart, Vinpocetine.

Chemical Structure and Properties

This compound is structurally identical to Vinpocetine, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethyl ester group. This isotopic labeling provides a stable, heavier molecule ideal for use as an internal standard in quantitative analyses.

Chemical Formula: C₂₂H₂₁D₅N₂O₂

Molecular Weight: 355.48 g/mol [1]

SMILES: CC[C@@]12[C@@]3([H])C4=C(CCN3CCC2)C5=CC=CC=C5N4C(C(OC([2H])([2H])C([2H])([2H])[2H])=O)=C1[1]

Chemical Structure:

this compound Chemical Structure

Figure 1: 2D chemical structure of this compound, highlighting the five deuterium atoms on the ethyl group.

Synthesis of Vinpocetine

Biological Activity and Mechanisms of Action of Vinpocetine

Vinpocetine exhibits a range of biological activities, primarily attributed to its functions as a phosphodiesterase (PDE) inhibitor, a voltage-gated sodium channel blocker, and an inhibitor of the NF-κB inflammatory pathway.

Phosphodiesterase (PDE) Inhibition

Vinpocetine is a known inhibitor of phosphodiesterase type 1 (PDE1).[2][3] PDE1 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways.[4] By inhibiting PDE1, Vinpocetine increases the intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including vasodilation and modulation of neuronal plasticity.[2][3]

Inhibition of Voltage-Gated Sodium Channels

Vinpocetine has been shown to block voltage-gated sodium channels in a concentration- and state-dependent manner.[5] This action is particularly relevant to its neuroprotective effects. By blocking these channels, Vinpocetine can reduce excessive neuronal firing and excitotoxicity, which are implicated in various neurological disorders.[5][6]

Inhibition of the NF-κB Signaling Pathway

A significant aspect of Vinpocetine's anti-inflammatory properties stems from its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][7] Vinpocetine directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[2][7] This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[2]

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activities of Vinpocetine.

Target Assay Type Species IC₅₀ Reference
IKKβCell-free kinase assayRecombinant≈ 17.17 µM[7]
IKKIn-cell kinase assayRat≈ 26 µM[7]
NF-κB Transcriptional ActivityLuciferase reporter assayRat≈ 25 µM[8]

Table 1: Inhibitory concentrations of Vinpocetine on the IKK/NF-κB pathway.

Target Cell Type Holding Potential IC₅₀ Reference
NaV1.8ND7/23 (dorsal root ganglion-derived)-90 mV10.4 µM[5]
NaV1.8ND7/23 (dorsal root ganglion-derived)-35 mV3.5 µM[5]
Voltage-gated Na+ channelsRat cortical neuronsNot specified44.2 ± 14.6 µM[5]

Table 2: Inhibitory concentrations of Vinpocetine on voltage-gated sodium channels.

Experimental Protocols

IKK Kinase Inhibition Assay (Cell-Free)

This protocol is adapted from the methodology described by Jeon et al. (2010).[7]

  • Reaction Setup: Prepare a reaction mixture containing recombinant IKKβ, GST-IκBα as a substrate, and [γ-³²P]ATP in a kinase assay buffer.

  • Vinpocetine Treatment: Add varying concentrations of Vinpocetine to the reaction mixtures.

  • Incubation: Incubate the reactions for 10 minutes at 30°C to allow for the kinase reaction to proceed.

  • Termination: Stop the reaction by adding SDS sample buffer.

  • Analysis: Separate the proteins by SDS-PAGE. Visualize the phosphorylated GST-IκBα by autoradiography.

  • Quantification: Measure the band intensities using densitometry to determine the relative IKK activity and calculate the IC₅₀ value.

Whole-Cell Patch-Clamp Recording for Sodium Channel Inhibition

This protocol is a generalized procedure based on standard electrophysiological techniques.[9][10][11][12]

  • Cell Preparation: Culture primary neurons or a suitable cell line expressing the sodium channel of interest on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an external recording solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an internal solution.

  • Giga-seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Data Acquisition: In voltage-clamp mode, hold the cell at a specific potential (e.g., -90 mV) and apply depolarizing voltage steps to elicit sodium currents.

  • Vinpocetine Application: Perfuse the chamber with the external solution containing various concentrations of Vinpocetine and record the resulting changes in the sodium current amplitude.

  • Data Analysis: Analyze the current traces to determine the concentration-dependent inhibition of the sodium channels and calculate the IC₅₀ value.

Phosphodiesterase 1 (PDE1) Inhibition Assay

This is a generalized protocol for a radioenzymatic PDE assay.[13][14]

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of [³H]-cGMP or [³H]-cAMP.

  • Enzyme and Inhibitor: Add purified PDE1 enzyme and varying concentrations of Vinpocetine to the reaction tubes.

  • Initiation and Incubation: Initiate the reaction by adding the substrate ([³H]-cGMP or [³H]-cAMP) and incubate at 30°C for a defined period.

  • Termination: Stop the reaction by boiling the tubes for 1 minute.

  • Nucleotidase Treatment: Add snake venom nucleotidase to convert the [³H]-5'-GMP or [³H]-5'-AMP to the corresponding [³H]-guanosine or [³H]-adenosine. Incubate for a further 10 minutes at 30°C.

  • Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted cyclic nucleotide from the resulting nucleoside.

  • Quantification: Elute the [³H]-nucleoside and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition for each Vinpocetine concentration and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

PDE1_Inhibition_Pathway Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits cGMP cGMP PDE1->cGMP Hydrolyzes GMP 5'-GMP Vasodilation Vasodilation cGMP->Vasodilation Promotes NeuronalPlasticity Neuronal Plasticity cGMP->NeuronalPlasticity Modulates NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vinpocetine Vinpocetine IKK IKK Complex Vinpocetine->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->NFkB Releases DNA DNA (κB sites) NFkB_n->DNA Binds InflammatoryGenes Pro-inflammatory Gene Transcription DNA->InflammatoryGenes Activates Experimental_Workflow_Patch_Clamp start Start: Prepare Cells and Solutions giga_seal Form Giga-seal start->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_control Record Control Sodium Currents whole_cell->record_control apply_vinpocetine Apply Vinpocetine record_control->apply_vinpocetine record_treatment Record Treatment Sodium Currents apply_vinpocetine->record_treatment analyze Analyze Data (Calculate IC₅₀) record_treatment->analyze end End analyze->end

References

A Technical Guide to the Synthesis and Isotopic Labeling of Vinpocetine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for Vinpocetine-d5, a deuterated analog of the nootropic drug Vinpocetine. This document outlines the core methodologies, experimental protocols, and relevant data for the synthesis and isotopic labeling process, tailored for an audience in pharmaceutical research and development.

Introduction

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, is a well-established therapeutic agent used for the treatment of cerebrovascular disorders and cognitive impairment. Isotopic labeling of active pharmaceutical ingredients (APIs) with stable isotopes, such as deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium atoms can alter the metabolic profile of a drug, often leading to a slower rate of metabolism and potentially improved pharmacokinetic properties. This compound is the deuterium-labeled version of Vinpocetine, where five hydrogen atoms have been replaced by deuterium. This guide details a feasible synthetic approach to this compound, focusing on the esterification of apovincaminic acid with deuterated ethanol.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved by introducing the deuterium label at the ethyl ester moiety of the molecule. This approach is efficient as it utilizes a commercially available deuterated reagent and involves a well-understood esterification reaction. The proposed two-step synthesis starts from the hydrolysis of Vinpocetine to apovincaminic acid, followed by re-esterification with deuterated ethanol.

Synthesis_Pathway Vinpocetine Vinpocetine Apovincaminic_Acid Apovincaminic Acid Vinpocetine->Apovincaminic_Acid  NaOH, H2O/EtOH (Hydrolysis) Vinpocetine_d5 This compound Apovincaminic_Acid->Vinpocetine_d5  Ethanol-d6, H2SO4 (Esterification)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.

Step 1: Hydrolysis of Vinpocetine to Apovincaminic Acid

Objective: To hydrolyze the ethyl ester of Vinpocetine to yield apovincaminic acid.

Materials:

  • Vinpocetine

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve Vinpocetine (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Add a solution of sodium hydroxide (2.0 eq) to the flask.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid to a pH of approximately 6-7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude apovincaminic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Esterification of Apovincaminic Acid with Deuterated Ethanol

Objective: To esterify apovincaminic acid with deuterated ethanol to produce this compound.

Materials:

  • Apovincaminic acid

  • Ethanol-d6 (C2D5OD) or Ethanol-d5 (CH3CD2OH)

  • Sulfuric acid (H2SO4, concentrated)

  • Sodium bicarbonate (NaHCO3, saturated solution)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend apovincaminic acid (1.0 eq) in an excess of ethanol-d6.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. The values presented are typical for these types of reactions and should be considered as illustrative.

Table 1: Reaction Parameters and Yields

StepReactionReactantsMolar RatioSolventTemperature (°C)Time (h)Yield (%)
1HydrolysisVinpocetine, NaOH1 : 2Ethanol/WaterReflux4~90
2EsterificationApovincaminic Acid, Ethanol-d6, H2SO41 : excess : cat.Ethanol-d6Reflux12~85

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance White to off-white crystalline powder
Molecular Formula C22H21D5N2O2
Molecular Weight 355.49 g/mol
Isotopic Purity ≥ 98%
¹H NMR Spectrum consistent with the structure, showing the absence of signals corresponding to the ethyl protons.
¹³C NMR Spectrum consistent with the structure.
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C22H22D5N2O2⁺: 356.29, found: ~356.3

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification S1_Reaction Reaction Setup: Vinpocetine, NaOH, EtOH/H2O S1_Reflux Reflux (4h) S1_Reaction->S1_Reflux S1_Workup Neutralization & Extraction S1_Reflux->S1_Workup S1_Purification Purification of Apovincaminic Acid S1_Workup->S1_Purification S2_Reaction Reaction Setup: Apovincaminic Acid, Ethanol-d6, H2SO4 S1_Purification->S2_Reaction Use purified product S2_Reflux Reflux (12h) S2_Reaction->S2_Reflux S2_Workup Neutralization & Extraction S2_Reflux->S2_Workup S2_Purification Column Chromatography of this compound S2_Workup->S2_Purification Characterization Characterization: NMR, MS, Purity S2_Purification->Characterization Final Product

Caption: General experimental workflow for this compound synthesis.

Signaling Pathways of Vinpocetine

Vinpocetine is known to exert its pharmacological effects through multiple mechanisms of action. Understanding these pathways is crucial for researchers utilizing this compound in biological studies.

Signaling_Pathways cluster_pde Phosphodiesterase (PDE) Inhibition cluster_ion Ion Channel Modulation cluster_inflammation Anti-inflammatory Effects Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits Na_Channel Voltage-gated Na+ Channels Vinpocetine->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channels Vinpocetine->Ca_Channel Inhibits IKK IKKβ Vinpocetine->IKK Inhibits cAMP_cGMP cAMP cGMP PDE1->cAMP_cGMP Degrades Increased_CBF Increased Cerebral Blood Flow cAMP_cGMP->Increased_CBF Neuroprotection Neuroprotection Na_Channel->Neuroprotection Ca_Channel->Neuroprotection NFkB NF-κB IKK->NFkB Activates NFkB->Neuroprotection Reduces inflammation

Caption: Key signaling pathways modulated by Vinpocetine.

Disclaimer: The experimental protocols and data presented in this guide are based on established chemical principles and are provided for informational purposes. Researchers should conduct their own risk assessments and optimization studies before implementing these procedures.

Vinpocetine-d5: A Technical Guide to its Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Vinpocetine-d5, a deuterated analog of the synthetic nootropic agent Vinpocetine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Physical and Chemical Data

This compound is a stable, isotopically labeled form of Vinpocetine, where five hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Vinpocetine. While specific experimental data for some physical properties of the deuterated form are not widely published, the following tables summarize the known properties of this compound and its non-deuterated counterpart, Vinpocetine. The physical and chemical properties of this compound are expected to be very similar to those of Vinpocetine, with a slight increase in molecular weight due to the deuterium atoms.

Table 1: General and Physical Properties of this compound and Vinpocetine

PropertyThis compoundVinpocetineSource(s)
Chemical Name (3alpha,16alpha)-Eburnamenine-14-carboxylic-d5 Acid Ethyl Ester(3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester[1][2]
Synonyms (+)-Apovincaminic Acid-d5 Ethyl Ester; (+)-Vinpocetine-d5Ethyl apovincaminate, Cavinton[1][2]
CAS Number 2734920-39-742971-09-5[3][4]
Molecular Formula C₂₂H₂₁D₅N₂O₂C₂₂H₂₆N₂O₂[1][5][6]
Molecular Weight 355.48 g/mol 350.45 g/mol [1][5][6]
Appearance White to off-white crystalline powderWhite or slightly yellow, crystalline powder[7]
Melting Point Data not available147-153 °CN/A
Boiling Point Data not availableData not availableN/A
Solubility Data not availablePractically insoluble in water, soluble in methylene chloride, slightly soluble in anhydrous ethanol.[7] 35.5 µg/mL (at pH 7.4)[8][7][8]
pKa (basic) Data not available7.1[8]

Table 2: Spectroscopic Data of Vinpocetine

TechniqueData
UV-Vis λmax 228 nm, 272 nm, 314 nm in Methanol[9]
Mass Spectrometry Precursor m/z: 351.2067 [M+H]⁺

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization and analysis of this compound. These protocols are based on established methods for Vinpocetine and can be adapted for its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample.

Methodology:

A validated stability-indicating HPLC method for Vinpocetine can be adapted.[10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 6.0) in a ratio of 65:35 (v/v).[10]

  • Flow Rate: 1.7 mL/min.[10]

  • Detection Wavelength: 228 nm.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.

    • Perform serial dilutions to obtain working standard solutions of various concentrations.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the linear range of the assay.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • The purity of this compound is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Synthesis of this compound (Conceptual)

Objective: To synthesize this compound.

While a specific, detailed synthesis protocol for this compound is not publicly available, it can be conceptually derived from the known synthesis of Vinpocetine. The synthesis would likely involve the use of a deuterated starting material or a deuterated reagent at a key step. A common semi-synthetic route to Vinpocetine starts from Vincamine.[11][12][13] A plausible approach for introducing the deuterium labels would be through the use of deuterated ethanol (ethanol-d6) in the final esterification step.

Conceptual Workflow:

G Vincamine Vincamine Intermediate Apovincaminic Acid Vincamine->Intermediate Dehydration Vinpocetine_d5 This compound Intermediate->Vinpocetine_d5 Esterification Ethanol_d6 Ethanol-d6 (C2D5OH) Ethanol_d6->Vinpocetine_d5

Caption: Conceptual synthesis workflow for this compound.

Signaling Pathways

Vinpocetine exerts its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways. As an isotopic analog, this compound is expected to interact with the same molecular targets and influence the same pathways.

Inhibition of Phosphodiesterase 1 (PDE1)

One of the primary mechanisms of action of Vinpocetine is the inhibition of phosphodiesterase type 1 (PDE1). This inhibition leads to an increase in the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which in turn promotes vasodilation and improves cerebral blood flow.

G Vinpocetine This compound PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits cGMP_cAMP cGMP / cAMP PDE1->cGMP_cAMP Degrades Vasodilation Vasodilation cGMP_cAMP->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF

Caption: this compound inhibits PDE1, leading to increased cerebral blood flow.

Anti-inflammatory Effects via NF-κB Pathway

Vinpocetine has demonstrated significant anti-inflammatory properties by inhibiting the IκB kinase (IKK) complex, which is a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[14][15] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vinpocetine This compound IKK IKK Complex Vinpocetine->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates & Promotes Degradation of IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

Caption: Anti-inflammatory mechanism of this compound via the NF-κB pathway.

Modulation of TLR4/MyD88 Signaling

Recent studies have indicated that Vinpocetine can ameliorate cerebral ischemia/reperfusion injury by down-regulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway, which is upstream of NF-κB.[15]

G Vinpocetine This compound MyD88 MyD88 Vinpocetine->MyD88 Inhibits TLR4 TLR4 TLR4->MyD88 NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway Inflammation Inflammatory Response NFkB_pathway->Inflammation

Caption: this compound modulates the TLR4/MyD88 signaling pathway.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Vinpocetine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the pharmacokinetics and metabolism of Vinpocetine. Vinpocetine-d5, a deuterated version of Vinpocetine, is primarily used as an internal standard for the quantitative analysis of Vinpocetine in biological samples during pharmacokinetic studies. Therefore, the in vivo data presented here pertains to Vinpocetine.

Introduction

Vinpocetine is a synthetic derivative of the alkaloid vincamine, which is extracted from the periwinkle plant (Vinca minor).[1] It has been used for the treatment of cerebrovascular disorders and cognitive impairment.[2][3] Understanding its pharmacokinetic profile and metabolic fate is crucial for its therapeutic application and for the development of new drug formulations.

Pharmacokinetics

Absorption

Vinpocetine is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) generally occurring within 1 to 1.5 hours.[4] However, its oral bioavailability is relatively low and can be highly variable, ranging from 6.2% in humans to 52% in rats.[4][5] Food intake, particularly a high-fat meal, has been shown to significantly increase the bioavailability of Vinpocetine by 60 to 100%.[6] The low oral bioavailability is largely attributed to a significant first-pass metabolism in the liver.[7]

Distribution

Vinpocetine exhibits a high volume of distribution (Vdss) of approximately 2.1 L/kg, indicating extensive distribution into tissues.[4] It is known to readily cross the blood-brain barrier, which is essential for its neurological effects.[1][8]

Metabolism

Vinpocetine is extensively metabolized, primarily in the liver.[5] The main metabolic pathway is the hydrolysis of the ethyl ester to its major and active metabolite, apovincaminic acid (AVA).[7][9] This biotransformation is rapid.[9] In humans, approximately 20-40% of an administered dose of vinpocetine is converted to AVA.[9] Due to the rapid metabolism and resulting low plasma concentrations of the parent drug, AVA is often used as a surrogate for assessing the bioequivalence of Vinpocetine formulations.[10]

Studies on the involvement of cytochrome P450 (CYP) enzymes in Vinpocetine metabolism have shown that it has a weak inhibitory effect on CYP2C9 and moderate inhibitory effects on CYP3A4 and CYP2D6 in vitro.[11][12][13][14] However, these inhibitory concentrations are generally higher than the expected plasma concentrations in humans, suggesting a low probability of clinically significant CYP-mediated drug interactions.[13]

Excretion

Unchanged Vinpocetine is not detected in urine, indicating that it is completely metabolized before excretion.[4] The elimination of Vinpocetine follows a biphasic pattern after intravenous administration, with a rapid initial phase and a slower terminal phase.[4] The elimination half-life of Vinpocetine in plasma has been reported to be around 4.83 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Vinpocetine from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Vinpocetine in Humans

ParameterValueSpeciesAdministration RouteReference
Bioavailability 6.2 ± 1.9%HumanOral[5]
56.6 ± 8.9%HumanOral[4]
Tmax 1 - 1.5 hHumanOral[4]
Cmax 20 - 62 ng/mLHumanOral[4]
Elimination Half-life (t1/2β) 4.83 hHumanIntravenous[4]
4.7 ± 2.13 hHumanIntravenous[8]
Volume of Distribution (Vdss) 2.1 L/kgHumanIntravenous[4]
Clearance 0.366 L/h/kgHumanIntravenous[4]

Table 2: In Vitro Cytochrome P450 Inhibition by Vinpocetine

CYP IsoformIC50 (μM)Inhibition TypeReference
CYP3A4 >100Weak/No Inhibition[11][12]
2.8 (recombinant)Moderate Inhibition[13][14]
54 (HLM)Competitive Inhibition
CYP2D6 >100Weak/No Inhibition[11][12]
6.5 (recombinant)Moderate Inhibition[13][14]
19 (HLM)Non-competitive Inhibition
CYP2C9 68.96Weak Inhibition[11][12]
No activityNo Inhibition[13]
CYP2C19 >100Weak/No Inhibition[11][12]
No activityNo Inhibition[13]
CYP1A2 No activityNo Inhibition[13]
CYP2E1 >100Weak/No Inhibition[11][12]

HLM: Human Liver Microsomes

Experimental Protocols

In Vivo Pharmacokinetic Study in Humans

A typical clinical study to determine the pharmacokinetics of Vinpocetine would involve the following steps, as synthesized from various reported studies[4][10][15]:

  • Subject Recruitment: Healthy volunteers are recruited for the study.

  • Study Design: A randomized, crossover design is often employed to compare different formulations or dosing regimens.

  • Drug Administration: A single oral dose of Vinpocetine (e.g., 10 mg tablet) is administered to the subjects.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Sample Preparation:

    • An internal standard (e.g., this compound) is added to a known volume of plasma.

    • Proteins are precipitated using a suitable solvent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant is collected and evaporated to dryness.

    • The residue is reconstituted in a mobile phase for analysis.

  • Analytical Method: The concentrations of Vinpocetine and its metabolite, apovincaminic acid (AVA), in the plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (elimination half-life) using non-compartmental or compartmental analysis.

In Vitro Cytochrome P450 Inhibition Assay

The protocol to assess the inhibitory effect of Vinpocetine on major CYP450 enzymes in human liver microsomes can be summarized as follows[11][12][16]:

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, a specific probe substrate for the CYP isoform being tested, and various concentrations of Vinpocetine.

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Reaction Initiation: The reaction is initiated by adding a NADPH-generating system.

  • Incubation: The mixture is incubated for a specific period at 37°C.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analytical Method: The formation of the specific metabolite from the probe substrate is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of metabolite formation in the presence of Vinpocetine is compared to the control (without Vinpocetine). The IC50 value (the concentration of Vinpocetine that causes 50% inhibition of the enzyme activity) is then calculated.

Visualizations

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation First-Pass Metabolism Tissues Tissues Systemic Circulation->Tissues Brain (Crosses BBB) Brain (Crosses BBB) Systemic Circulation->Brain (Crosses BBB) Vinpocetine Vinpocetine Systemic Circulation->Vinpocetine Apovincaminic Acid (AVA) Apovincaminic Acid (AVA) Vinpocetine->Apovincaminic Acid (AVA) Hydrolysis Metabolites in Urine/Feces Metabolites in Urine/Feces Apovincaminic Acid (AVA)->Metabolites in Urine/Feces

Caption: Overview of Vinpocetine Pharmacokinetics.

cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Addition of IS (this compound) Addition of IS (this compound) Plasma Separation->Addition of IS (this compound) Protein Precipitation Protein Precipitation Addition of IS (this compound)->Protein Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Concentration-Time Profile Concentration-Time Profile Data Processing->Concentration-Time Profile PK Parameter Calculation PK Parameter Calculation Concentration-Time Profile->PK Parameter Calculation

Caption: Experimental Workflow for a Vinpocetine Pharmacokinetic Study.

References

A Technical Guide to the Certificate of Analysis and Purity Assessment of Vinpocetine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment methodologies for Vinpocetine-d5, a deuterated analog of Vinpocetine. Designed for researchers, scientists, and drug development professionals, this document outlines the critical quality attributes of this compound, details the analytical techniques for its purity evaluation, and presents relevant biochemical pathways.

Certificate of Analysis (CoA) for this compound

A Certificate of Analysis for this compound is a formal document issued by a manufacturer that certifies the quality and purity of a specific batch of the compound. It is a critical component of quality control and assurance, providing researchers with essential information for their studies. While batch-specific values will vary, a typical CoA for this compound will include the data presented in Table 1.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResult
Appearance Pale Yellow SolidConforms
Molecular Formula C₂₂H₂₁D₅N₂O₂Conforms
Molecular Weight 355.48 g/mol Conforms
Identity (by ¹H NMR) Conforms to structureConforms
Purity (by HPLC) ≥98%99.5%
Isotopic Purity ≥98%99.2%
Residual Solvents As per USP <467>Conforms
Heavy Metals ≤10 ppmConforms
Loss on Drying ≤1.0%0.3%
Storage 2-8°C, in a dry, dark placeConforms

Purity Assessment: Methodologies and Protocols

The determination of purity is a cornerstone of the quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust analytical technique for this purpose. It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for ensuring the accurate determination of this compound purity and for the simultaneous analysis of its process-related impurities and degradation products.

The following protocol is a representative example of an HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M KH₂PO₄, pH adjusted to 6.0 with orthophosphoric acid) in a ratio of approximately 65:35 (v/v).[1]

  • Flow Rate: 1.0 - 1.7 mL/min.[1]

  • Detection Wavelength: 230 nm for Vinpocetine and its degradation products, and 280 nm for other potential impurities.[2]

  • Column Temperature: Ambient or controlled at 35°C.[3]

  • Injection Volume: 15 µL.[3]

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh a corresponding amount of the this compound sample, dissolve it in the mobile phase, and dilute to the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the this compound sample is calculated by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. The percentage purity is determined using the following formula:

% Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Impurities are identified by their retention times relative to the main peak and quantified using a reference standard of the impurity if available, or by the area normalization method.

Visualizing Analytical and Biological Processes

To better illustrate the workflows and mechanisms discussed, the following diagrams are provided.

analytical_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis weigh Accurate Weighing dissolve Dissolution in Mobile Phase weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report final_result final_result report->final_result Final Certificate of Analysis

Caption: Workflow for the purity assessment of this compound by HPLC.

Vinpocetine, the non-deuterated parent compound of this compound, exerts its pharmacological effects through multiple mechanisms of action. One of the key pathways involves the inhibition of phosphodiesterase (PDE) and the subsequent modulation of inflammatory responses.

signaling_pathway cluster_pde Phosphodiesterase Pathway cluster_nfkb NF-κB Inflammatory Pathway vinpocetine Vinpocetine pde1 PDE1 vinpocetine->pde1 Inhibits ikk IKK Complex vinpocetine->ikk Inhibits camp_cgmp ↑ cAMP/cGMP pde1->camp_cgmp vasodilation Cerebral Vasodilation camp_cgmp->vasodilation nfkb_activation NF-κB Activation ikk->nfkb_activation inflammation Inflammatory Gene Expression nfkb_activation->inflammation

Caption: Simplified signaling pathway of Vinpocetine's mechanism of action.

This technical guide provides a foundational understanding of the quality assessment of this compound. For specific applications, it is imperative to refer to the batch-specific Certificate of Analysis provided by the manufacturer and to validate all analytical methods in-house.

References

An In-depth Technical Guide to Deuterium-Labeled Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for using deuterium-labeled internal standards in mass spectrometry. Stable isotope-labeled (SIL) compounds are the gold standard for quantitative analysis, and deuterium labeling offers a cost-effective and widely accessible option for achieving accurate and precise results.[1][2]

Core Principles of Deuterium-Labeled Standards

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[2] In mass spectrometry, a deuterium-labeled internal standard (IS) is a version of the target analyte where one or more hydrogen atoms have been replaced by deuterium.[3] This subtle change increases the mass of the molecule without significantly altering its chemical properties.[1]

The primary function of a deuterium-labeled IS is to correct for variability throughout the analytical workflow.[4] Since the labeled standard is chemically almost identical to the analyte, it exhibits similar behavior during sample extraction, chromatography, and ionization.[1] By adding a known amount of the IS to every sample and standard at the beginning of the process, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if there are variations in sample recovery, injection volume, or matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[5][6]

Quantitative Data and Performance

The use of deuterium-labeled internal standards significantly improves the quality of quantitative data. The following tables summarize the typical performance enhancements and key characteristics.

Table 1: Comparison of Analytical Performance With and Without a Deuterium-Labeled Internal Standard

ParameterWithout Internal StandardWith Deuterium-Labeled IS
Linearity (R²) 0.985>0.999
Accuracy (% Bias) ± 25%< ± 10%
Precision (% RSD) 15-20%< 5%
Matrix Effect Variability HighLow (Compensated)

This table presents representative data showing the typical improvements in assay performance when a deuterium-labeled internal standard is used.

Table 2: Impact of Matrix Effects on Analyte Quantification

Sample MatrixAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioCalculated Concentration Accuracy
Solvent (No Matrix) 1,000,0001,050,0000.95100% (Reference)
Plasma Lot A (Suppression) 550,000580,0000.9599.8%
Plasma Lot B (Enhancement) 1,300,0001,370,0000.95100.1%

This table illustrates how the analyte/IS ratio remains consistent, ensuring accurate quantification despite significant signal suppression or enhancement caused by different biological matrices.[7]

Key Experimental Protocols and Workflows

A robust quantitative method relies on the correct implementation of the internal standard. Below is a detailed methodology for a typical LC-MS/MS bioanalytical assay.

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Prepare separate stock solutions of the analyte and the deuterium-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Create a series of calibration standards by spiking a blank matrix (e.g., human plasma) with varying known concentrations of the analyte.

    • Prepare an internal standard working solution at a fixed concentration.

  • Sample Preparation (Protein Precipitation Example):

    • Aliquot 100 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate microcentrifuge tubes.

    • Add 20 µL of the internal standard working solution to every tube (except for blank matrix samples used to check for interferences). Vortex briefly.

    • Add 400 µL of cold acetonitrile to each tube to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of vials or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) to separate the analyte and IS from other matrix components. The goal is for the analyte and the IS to co-elute.[5]

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Define a specific precursor-to-product ion transition for the analyte (e.g., m/z 350 → 150).

      • Define a corresponding transition for the deuterium-labeled IS (e.g., m/z 354 → 152 for a d4-labeled standard).

      • Optimize instrument parameters such as collision energy and source temperature for maximum signal intensity.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard in each injection.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Use the resulting linear regression equation to determine the concentration of the analyte in the QC and unknown samples based on their measured peak area ratios.

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language provide clear visual representations of the underlying principles and processes.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Known Amount of d-IS Sample->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify vs. Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Accurate Concentration

Caption: General workflow for quantitative analysis using a deuterium-labeled internal standard.

G cluster_loss Scenario: 20% Sample Loss During Extraction start Initial State Analyte: 100 units d-IS: 100 units Ratio: 1.0 loss After Loss Analyte: 80 units d-IS: 80 units Ratio: 1.0 start->loss Sample prep step result Result Measured Ratio Remains Constant Accurate Quantification is Preserved loss->result Ratio is independent of recovery

Caption: Diagram illustrating how the analyte/IS ratio corrects for sample loss during preparation.

G cluster_suppression Ion Suppression Event start Analyte and d-IS Co-elute Enter Ion Source Together suppression Matrix component reduces ionization efficiency by 50% Analyte Signal: Suppressed d-IS Signal: Suppressed Equally start->suppression Co-elution result Result Analyte/IS Ratio is Unchanged Accurate Quantification is Maintained suppression->result Ratio is preserved

Caption: How co-eluting d-IS corrects for matrix-induced ion suppression.

Potential Challenges and Advanced Considerations

While highly effective, there are potential challenges to consider when using deuterium-labeled standards:

  • Isotopic Exchange: Deuterium atoms placed on certain positions, such as on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups, can sometimes exchange with protons from the solvent (a phenomenon known as back-exchange).[1][8] This can compromise the integrity of the standard. Careful design and synthesis are required to place labels on stable, non-exchangeable positions.[9]

  • Chromatographic Isotope Effect: Occasionally, the deuterated standard may elute slightly earlier or later than the native analyte in reversed-phase chromatography.[10][11] This is known as the chromatographic isotope effect.[12][13] If the separation is significant, the analyte and IS may experience different levels of matrix effects, leading to inaccurate results.[11] This effect is generally minimal but should be assessed during method development.

  • Cross-Contribution: It is important to ensure that the unlabeled analyte does not contribute to the signal of the labeled standard, and vice versa. High isotopic purity of the standard (typically >98%) is crucial.

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern mass spectrometry, particularly for applications in drug development, clinical diagnostics, and metabolomics.[14][15][16] Their ability to mimic the behavior of the target analyte provides robust correction for a wide range of analytical variables, leading to highly accurate and precise quantification. While considerations such as label stability and potential chromatographic shifts are important, a well-designed and validated method using a deuterium-labeled standard is fundamental to achieving reliable and defensible results in complex biological matrices.[17]

References

The Role of Vinpocetine-d5 in Advancing Neuropharmacology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of Vinpocetine-d5, a deuterated analog of vinpocetine, in the field of neuropharmacology research. With a focus on its critical role as an internal standard in bioanalytical studies, this document details the methodologies, presents quantitative data, and illustrates the complex signaling pathways influenced by its non-deuterated counterpart, vinpocetine.

Introduction to Vinpocetine and the Significance of Deuterated Standards

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, has been extensively studied for its neuroprotective and cognitive-enhancing properties.[1][2] Its therapeutic potential in cerebrovascular disorders and neurodegenerative diseases has made it a subject of significant interest in neuropharmacology.[1] To accurately elucidate its pharmacokinetic and pharmacodynamic profiles, highly sensitive and specific analytical methods are imperative. This is where this compound, a stable isotope-labeled version of vinpocetine, plays a pivotal role.

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards like this compound are the gold standard. Their chemical and physical properties are nearly identical to the analyte of interest (vinpocetine), ensuring they behave similarly during sample preparation, chromatography, and ionization. However, their increased mass allows them to be distinguished from the non-deuterated analyte by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

Neuropharmacological Actions of Vinpocetine

Vinpocetine exerts its neuropharmacological effects through a multi-faceted mechanism of action, primarily centered on improving cerebral blood flow, exerting neuroprotective effects, and modulating inflammatory pathways.[2][3]

Mechanism of Action: A Multi-Target Approach

Vinpocetine's primary mechanisms include:

  • Phosphodiesterase 1 (PDE1) Inhibition: Vinpocetine is a potent inhibitor of PDE1, an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][4] By inhibiting PDE1, vinpocetine increases the intracellular levels of these cyclic nucleotides, leading to vasodilation and improved cerebral blood flow.[3] This action also contributes to enhanced neuronal plasticity.[5]

  • Sodium Channel Blockade: Vinpocetine blocks voltage-gated sodium channels, which helps to reduce neuronal excitability and protect against excitotoxicity, a key factor in neuronal damage in conditions like ischemia.[2][3]

  • Anti-inflammatory Effects: A significant aspect of vinpocetine's neuroprotective action is its ability to suppress inflammation. It has been shown to inhibit the IκB kinase (IKK), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8] This inhibition prevents the activation of NF-κB, a transcription factor that upregulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[6][8]

Signaling Pathway of Vinpocetine's Anti-inflammatory Action

The following diagram illustrates the signaling pathway through which vinpocetine exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.

Vinpocetine_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation Ubiquitination & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB Releases Vinpocetine Vinpocetine Vinpocetine->IKK Complex Inhibits DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription IκBNF-κB IκBNF-κB IκBNF-κB->IκB-NF-κB Complex Vinpocetine_Workflow Sample Collection Sample Collection Spiking Spiking with This compound (IS) Sample Collection->Spiking Sample Preparation Protein Precipitation or Liquid-Liquid Extraction Spiking->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Peak Integration & Ratio Calculation (Analyte/IS) LC-MS/MS Analysis->Data Processing Quantification Concentration Determination using Calibration Curve Data Processing->Quantification

References

Methodological & Application

Application Note: High-Throughput Analysis of Vinpocetine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vinpocetine in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Vinpocetine-d5, is employed. The methodology involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Vinpocetine.

Introduction

Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, an extract from the lesser periwinkle plant. It is widely used in the treatment of various cerebrovascular disorders and cognitive impairments. Accurate and precise measurement of Vinpocetine concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to highly reliable results.

Experimental
Materials and Reagents
  • Vinpocetine (purity ≥ 98%)

  • This compound (isotopic purity ≥ 99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

Sample Preparation
  • Thaw human plasma samples and working standard solutions at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient30% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min
Total Run Time5 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature500°C
IonSpray Voltage5500 V
MRM TransitionsSee Table 3

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Vinpocetine351.2280.280 V35 eV
This compound356.2280.280 V35 eV
Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Vinpocetine in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.

Linearity and Sensitivity

The method was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio greater than 10.

Table 4: Linearity and LLOQ

ParameterResult
Calibration Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
LLOQ0.5 ng/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (1.5, 75, and 400 ng/mL). The results are summarized in Table 5.

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low1.54.2102.75.8101.5
Medium753.198.94.599.8
High4002.5101.23.9100.7
Recovery

The extraction recovery of Vinpocetine from human plasma was determined at three QC levels and was found to be consistent and reproducible.

Table 6: Extraction Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low1.588.5
Medium7591.2
High40090.1
Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of Vinpocetine in human plasma using this compound as an internal standard. The simple sample preparation, rapid chromatographic analysis, and excellent method performance make it highly suitable for high-throughput applications in clinical and research settings.

Detailed Experimental Protocol: Quantification of Vinpocetine in Human Plasma using LC-MS/MS

Scope

This protocol details the procedure for the quantitative analysis of Vinpocetine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Equipment
  • Vinpocetine and this compound standards

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Deionized water

  • Human plasma (K2-EDTA)

  • Pipettes and tips (10 µL, 200 µL, 1000 µL)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • LC-MS/MS system (as specified in the application note)

  • Analytical balance

Preparation of Solutions
3.1. Stock Solutions (1 mg/mL)
  • Accurately weigh approximately 10 mg of Vinpocetine and this compound into separate 10 mL volumetric flasks.

  • Dissolve and bring to volume with methanol.

3.2. Working Standard Solutions
  • Prepare a series of Vinpocetine working standards by serial dilution of the stock solution with methanol to cover the desired calibration curve range.

  • Prepare a this compound internal standard (IS) working solution of 100 ng/mL by diluting the IS stock solution with methanol.

Sample Preparation Procedure
  • Arrange and label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

  • Add 100 µL of the appropriate matrix (human plasma for unknowns and QCs, or a surrogate matrix for calibration standards) to each tube.

  • Spike with the appropriate Vinpocetine working standard solution (for calibration curve and QCs).

  • Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to autosampler vials.

  • Place the vials in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Tables 1, 2, and 3 of the application note.

  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

  • Start the analysis.

Data Processing and Quantification
  • Integrate the peak areas for Vinpocetine and this compound for all injections.

  • Calculate the peak area ratio of Vinpocetine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with 1/x² weighting.

  • Determine the concentration of Vinpocetine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS (10 µL) plasma->add_is vortex1 3. Vortex add_is->vortex1 ppt 4. Protein Precipitation (300 µL Acetonitrile) vortex1->ppt vortex2 5. Vortex ppt->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Collect Supernatant (200 µL) centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc Inject ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Vinpocetine calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of Vinpocetine.

Application Notes and Protocols for Vinpocetine Analysis Using Vinpocetine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Vinpocetine for quantitative analysis, utilizing Vinpocetine-d5 as an internal standard. The following methods are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, an extract from the lesser periwinkle plant.[1][2] It is used in the treatment of cerebrovascular disorders and cognitive impairment.[1][2] Accurate and reliable quantification of Vinpocetine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for analyte loss during sample preparation and for correcting matrix effects in mass spectrometric analysis.

This guide details three common sample preparation techniques for the analysis of Vinpocetine, providing step-by-step protocols, comparative quantitative data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their analytical needs.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma or serum, prior to LC-MS/MS analysis. It involves the addition of an organic solvent to the sample, which denatures and precipitates the proteins. This technique is widely used for its simplicity and high-throughput applicability.

Experimental Protocol
  • Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to each tube.[3]

  • Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.1 - 20.0 ng/mL[4]
Inter-day Precision (RSD%)< 15%[4]
Intra-day Precision (RSD%)< 15%[4]
Recovery> 80%[4]

Workflow Diagram

PPT_Workflow start Sample Aliquoting (100 µL) is_spike Spike with this compound start->is_spike ppt Add Acetonitrile (300 µL) is_spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow for Vinpocetine Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE is effective in removing salts, proteins, and other polar interferences.

Experimental Protocol
  • Sample Aliquoting: Aliquot 200 µL of the biological matrix (e.g., plasma) into a glass tube.[5]

  • Internal Standard Spiking: Add the this compound internal standard to each sample.

  • Alkalinization: Add 50 µL of 0.5 M NaOH solution and vortex for 30 seconds.[5]

  • Extraction Solvent Addition: Add 3 mL of an appropriate organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof).[5]

  • Extraction: Vortex the mixture for 5 minutes to facilitate the transfer of Vinpocetine into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[6]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.5 - 500 ng/mL[7]
Precision (RSD%)< 8.55%[7]
Mean Correlation Coefficient (r)0.9970[7]

Workflow Diagram

LLE_Workflow start Sample Aliquoting (200 µL) is_spike Spike with this compound start->is_spike alkalinize Add 0.5 M NaOH is_spike->alkalinize add_solvent Add Extraction Solvent (e.g., Hexane) alkalinize->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for Vinpocetine Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. This method provides cleaner extracts compared to PPT and LLE, often resulting in reduced matrix effects and improved analytical sensitivity.

Experimental Protocol
  • Sample Pre-treatment: To 50 µL of plasma, add the this compound internal standard.[7] Dilute the sample with 200 µL of 4% phosphoric acid.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Phenomenex Strata-X-C) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the Vinpocetine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.100 - 60.0 ng/mL[8]
Intra-day Precision (RSD%)< 11.8%[8]
Inter-day Precision (RSD%)< 11.8%[8]
Accuracy (RE%)-1.7% to 3.0%[8]

Workflow Diagram

SPE_Workflow start Sample Pre-treatment condition Condition SPE Cartridge start->condition load Load Sample condition->load wash1 Wash with 0.1 M HCl load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% NH4OH in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for Vinpocetine Analysis.

Conclusion

The choice of sample preparation technique for Vinpocetine analysis depends on the specific requirements of the assay, including the desired level of sensitivity, sample throughput, and the complexity of the biological matrix. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample than PPT and is effective at removing salts and polar interferences. Solid-phase extraction offers the highest degree of selectivity and provides the cleanest extracts, which is often necessary for achieving the lowest limits of quantification and minimizing matrix effects in sensitive LC-MS/MS assays. The use of this compound as an internal standard is strongly recommended for all methods to ensure the highest accuracy and precision.

References

Development and Validation of a Robust LC-MS/MS Method for the Quantification of Vinpocetine Using Vinpocetine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, extracted from the lesser periwinkle plant (Vinca minor). It is recognized for its vasodilatory effects, particularly on cerebral blood flow, and is often used in the treatment of cerebrovascular disorders and cognitive impairment.[1] Accurate and reliable quantification of Vinpocetine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Vinpocetine in plasma, utilizing its deuterated analog, Vinpocetine-d5, as the internal standard (IS) to ensure high accuracy and precision. The method has been validated according to established guidelines.

Experimental

Materials and Reagents
  • Vinpocetine (purity ≥98%) and this compound (purity ≥98%) were sourced from a reputable chemical supplier.

  • HPLC-grade methanol, acetonitrile, and water were used throughout the experiment.

  • Formic acid (LC-MS grade) was used as a mobile phase additive.

  • Human plasma was obtained from a certified blood bank and stored at -80°C until use.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

  • LC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: Agilent 6410 Triple Quad Tandem MS or equivalent

  • Analytical Column: Agilent Zorbax XDB-C18 column (e.g., 50 mm × 4.6 mm, 5 µm) or equivalent.[2]

LC-MS/MS Conditions

The following instrumental parameters were optimized for the separation and detection of Vinpocetine and this compound.

Table 1: Chromatographic Conditions

ParameterCondition
Column Agilent Zorbax XDB-C18 (50 mm × 4.6 mm, 5 µm)[2]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic or Gradient (e.g., 80:20 v/v Acetonitrile:Water with 0.2% formic acid)[2]
Flow Rate 0.75 mL/min[2]
Injection Volume 10 µL
Column Temperature 45°C[2]
Run Time ~3.5 minutes[3]

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vinpocetine: m/z 351.4 → 280.2[3]This compound: m/z 356.4 → 285.2 (Predicted)
Fragmentor Voltage Optimized for maximum signal
Collision Energy Optimized for maximum signal
Gas Temperature 350°C
Gas Flow 10 L/min

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Vinpocetine and this compound in methanol at a concentration of 1 mg/mL.[1]

  • Working Solutions: Prepare serial dilutions of the Vinpocetine stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Figure 1: A diagram illustrating the sample preparation and analysis workflow.

Method Validation

The developed method was validated for linearity, precision, accuracy, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 20.0 ng/mL for Vinpocetine in human plasma.[2] The correlation coefficient (r²) was consistently greater than 0.99.

Table 3: Linearity of Vinpocetine

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Vinpocetine0.1 - 20.0> 0.998[2]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days. The precision (relative standard deviation, RSD) was within 15%, and the accuracy (relative error, RE) was within ±15%.[2]

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low0.3< 15%< 15%± 15%
Medium5.0< 15%< 15%± 15%
High15.0< 15%< 15%± 15%
Recovery

The extraction recovery of Vinpocetine from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The average recovery was found to be greater than 80%.[2]

Table 5: Extraction Recovery

AnalyteQC LevelMean Recovery (%)
VinpocetineLow> 80%[2]
Medium> 80%[2]
High> 80%[2]
Stability

The stability of Vinpocetine in human plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles. The results indicated that Vinpocetine is stable under these conditions.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantitative determination of Vinpocetine in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for routine use in pharmacokinetic and clinical studies of Vinpocetine. The simple protein precipitation extraction procedure allows for high-throughput sample analysis.

References

Application Notes and Protocols for the Determination of Vinpocetine in Plasma Samples using Vinpocetine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Vinpocetine in plasma samples using a stable isotope-labeled internal standard, Vinpocetine-d5. The described method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies. This guide includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and a key signaling pathway associated with Vinpocetine's mechanism of action.

Introduction

Vinpocetine is a synthetic derivative of the vinca alkaloid vincamine, an extract from the lesser periwinkle plant. It is prescribed for the treatment of cerebrovascular disorders and cognitive impairment.[1] Accurate determination of Vinpocetine concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.

Mechanism of Action: Anti-inflammatory Effects

Beyond its effects on cerebral blood flow, Vinpocetine exhibits significant anti-inflammatory properties. One of its key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] Vinpocetine has been shown to directly target IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[4] This action inhibits the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2][5]

Vinpocetine_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NFkB IκBα-NF-κB Complex IKK_Complex->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Vinpocetine Vinpocetine Vinpocetine->IKK_Complex Inhibition DNA DNA NFkB_nucleus->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Transcription

Vinpocetine's inhibition of the NF-κB signaling pathway.

Experimental Protocol

This protocol describes a robust LC-MS/MS method for the quantification of Vinpocetine in plasma, adapted from established methodologies.[6][7]

1. Materials and Reagents

  • Vinpocetine (≥98% purity)

  • This compound (internal standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Standard Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Vinpocetine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Vinpocetine stock solution with 50% methanol to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5-10 µL into the LC-MS/MS system.

Experimental_Workflow Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge 4. Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer 5. Collect Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation 6. Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Workflow for plasma sample preparation.

4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Elution Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

5. Mass Spectrometric Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vinpocetine351.2280.225
This compound356.2285.225

Note: Collision energy should be optimized for the specific instrument used.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[8] Key validation parameters are summarized below.

1. Linearity and Range The calibration curve should be linear over a defined concentration range, typically from 0.1 to 100 ng/mL. A correlation coefficient (r²) of >0.99 is expected.

2. Accuracy and Precision The intra- and inter-day accuracy and precision should be evaluated at low, medium, and high QC concentrations. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

3. Selectivity and Matrix Effect The method's selectivity should be assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of Vinpocetine and the internal standard. The matrix effect should be evaluated to ensure that the plasma components do not suppress or enhance the ionization of the analytes.

4. Recovery The extraction recovery of Vinpocetine from the plasma matrix should be consistent and reproducible across the concentration range.

5. Stability The stability of Vinpocetine in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Quantitative Data Summary

The following tables summarize typical parameters and expected performance for the described method.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
Column Type C18 Reversed-Phase
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Vinpocetine MRM 351.2 → 280.2 m/z
This compound MRM 356.2 → 285.2 m/z

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
LLOQ S/N ≥ 100.1 ng/mL
Intra-day Precision ≤ 15% RSD< 10%
Inter-day Precision ≤ 15% RSD< 12%
Intra-day Accuracy 85-115%92-108%
Inter-day Accuracy 85-115%90-110%
Recovery Consistent> 85%
Matrix Effect Minimal< 15%

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of Vinpocetine in plasma samples. The use of this compound as an internal standard ensures the accuracy and robustness of the results, making this method highly suitable for pharmacokinetic and clinical research. Proper method validation is essential to guarantee data quality and compliance with regulatory standards.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Vinpocetine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Vinpocetine in biological matrices, typically plasma or brain tissue, using Vinpocetine-d5 as an internal standard (IS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Vinpocetine is a synthetic derivative of the vinca alkaloid vincamine, used in the treatment of cerebrovascular disorders and cognitive impairment. Accurate and sensitive quantification of Vinpocetine in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. It corrects for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the results.

This application note details a robust LC-MS/MS method employing a simple protein precipitation extraction followed by analysis on a triple quadrupole mass spectrometer. The parameters provided are based on established methods for Vinpocetine and can be adapted for routine bioanalysis.

Experimental Protocols

Materials and Reagents
  • Vinpocetine analytical standard

  • This compound internal standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥98%)

  • Ammonium Acetate

  • Control biological matrix (e.g., human or rat plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Vinpocetine from plasma or homogenized tissue samples.[1][2][3]

  • Aliquoting: Transfer 50-100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution (at a concentration of ~50 ng/mL) to each sample, except for the blank matrix samples.

  • Precipitation: Add 3 volumes of ice-cold acetonitrile or methanol (e.g., 300 µL for a 100 µL sample) to precipitate the proteins.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Injection: Inject a portion of the supernatant (e.g., 5-10 µL) directly into the LC-MS/MS system. If needed, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved on a C18 reversed-phase column. The parameters below are a representative starting point.

ParameterRecommended Setting
LC System UPLC or HPLC system
Column Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[1][3] or equivalent
Mobile Phase A Water with 0.1% Formic Acid or 2-10 mM Ammonium Acetate[4][5]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[4]
Flow Rate 0.2 - 0.4 mL/min[3]
Column Temperature 40°C[4]
Injection Volume 5 - 20 µL[4]
Gradient A gradient elution is often used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte. A typical run time is 3-5 minutes.[3][6]
Mass Spectrometry (MS) Conditions

Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization source.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[2][3][7]
Capillary Voltage Typically 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500°C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)[2][3][7]

Data Presentation

MRM Transitions

The following table summarizes the optimized MRM transitions for Vinpocetine and the proposed transition for its deuterated internal standard, this compound. The precursor ion for this compound is 5 Da higher than that of Vinpocetine. The product ion is also expected to be 5 Da higher, assuming the deuterium labels are on the retained fragment of the molecule.

Note: The collision energy (CE) and other voltage parameters should be optimized for the specific instrument being used by infusing a standard solution of each analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Vinpocetine 351.4[4][6]280.2[4][6]100-200Instrument Dependent
This compound (IS) 356.4 (Predicted)285.2 (Predicted)100-200Instrument Dependent
Quantitative Performance

The following table summarizes typical performance characteristics for the quantification of Vinpocetine, for which this compound serves as the internal standard. These values are compiled from published literature.

ParameterTypical Value RangeSource
Linearity Range 0.1 - 500 ng/mL[1][6][7]
Correlation Coefficient (r²) > 0.99[6]
Lower Limit of Quantification (LLOQ) 0.1 - 2.4 ng/mL[1][2]
Intra-day Precision (%RSD) < 12%[7]
Inter-day Precision (%RSD) < 13%[2]
Accuracy (%RE) Within ±15%[2][7]
Recovery > 80%[4]

Workflow Visualization

The diagram below illustrates the complete workflow from sample receipt to data analysis for the quantification of Vinpocetine using this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample Aliquot Spike 2. Spike with this compound (IS) Sample->Spike Precipitate 3. Add Acetonitrile/Methanol Spike->Precipitate Vortex 4. Vortex Mix Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject into LC System Supernatant->Inject Transfer LC 8. Chromatographic Separation (C18 Column) Inject->LC MS 9. Mass Spectrometry Detection (ESI+, MRM Mode) LC->MS Integrate 10. Peak Integration MS->Integrate Acquire Data Quantify 11. Quantification (Analyte/IS Ratio) Integrate->Quantify Report 12. Generate Report Quantify->Report

Caption: Workflow for Vinpocetine quantification using LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantification of Vinpocetine in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of drug development and clinical research. The provided parameters serve as a strong foundation for method development and validation.

References

Application of Vinpocetine-d5 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, is a well-established neuroprotective agent used in the treatment of cerebrovascular disorders and cognitive impairment. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. Vinpocetine-d5, a stable isotope-labeled internal standard (SIL-IS), plays a pivotal role in modern drug metabolism and pharmacokinetic (DMPK) studies of vinpocetine. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures the highest level of accuracy and precision in quantifying vinpocetine and its major metabolite, apovincaminic acid (AVA), in complex biological matrices.[1][2]

The near-identical physicochemical properties of this compound to the unlabeled drug allow it to effectively compensate for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response fluctuations. This document provides detailed application notes and protocols for the use of this compound in DMPK studies, including validated bioanalytical methods, pharmacokinetic data, and insights into vinpocetine's metabolic pathways.

I. Quantitative Data Summary

The following tables summarize key validation parameters for a representative LC-MS/MS method for the simultaneous determination of vinpocetine and its primary metabolite, apovincaminic acid (AVA), in plasma, as well as pharmacokinetic data from human and rat studies. While the validation data presented is from a study that utilized a different internal standard, it is representative of the performance expected from a method employing this compound.

Table 1: Representative LC-MS/MS Method Validation Parameters for Vinpocetine and Apovincaminic Acid in Rat Plasma

ParameterVinpocetineApovincaminic Acid
Linearity Range (ng/mL) 0.5 - 5000.5 - 500
Correlation Coefficient (r) 0.99700.9984
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.5
Intra-day Precision (%RSD) < 8.55< 8.55
Inter-day Precision (%RSD) < 8.55< 8.55
Accuracy (%RE) -1.7 to 3.02.7 to 9.5
Recovery (%) > 85> 85
Matrix Effect (%) Within ± 15Within ± 15

Data adapted from a study on the simultaneous determination of vinpocetine and AVA in rat plasma.[3]

Table 2: Pharmacokinetic Parameters of Vinpocetine and Apovincaminic Acid

SpeciesRouteDoseAnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Reference
HumanOral10 mgVinpocetine20 - 621.0 - 1.5-4.83[1]
HumanOral10 mgAVA49.5 ± 16-95 ± 29-[4]
RatIV1 mg/kgVinpocetine--235.6 ± 45.81.4 ± 0.3[3]
RatOral1 mg/kgVinpocetine15.3 ± 4.20.538.7 ± 9.12.1 ± 0.5[3]
RatIV1 mg/kgAVA--134.8 ± 25.11.8 ± 0.4[3]
RatOral1 mg/kgAVA28.4 ± 6.71.095.2 ± 18.32.5 ± 0.6[3]

II. Experimental Protocols

A. Protocol for Quantification of Vinpocetine and Apovincaminic Acid in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol describes a typical method for the simultaneous quantification of vinpocetine and its metabolite AVA in plasma.

1. Materials and Reagents:

  • Vinpocetine and Apovincaminic Acid reference standards

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., human, rat)

2. Stock and Working Solutions:

  • Prepare individual stock solutions of vinpocetine, AVA, and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of vinpocetine and AVA by serial dilution of the stock solutions with 50% methanol.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into microcentrifuge tubes.

  • Add 25 µL of the this compound working solution to each tube (except for blank samples).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vinpocetine351.2280.2
Apovincaminic Acid323.2280.2
This compound 356.2 280.2

Note: The MRM transition for this compound is predicted based on a +5 Da shift in the precursor ion. The product ion is expected to be the same as for unlabeled vinpocetine, assuming the deuterium labels are on a part of the molecule that is lost during fragmentation. This should be confirmed experimentally.

5. Data Analysis:

  • Quantify vinpocetine and AVA in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.

  • Determine the concentrations of vinpocetine and AVA in the quality control and unknown samples from the calibration curve.

III. Visualizations

A. Signaling Pathways

Vinpocetine exerts its therapeutic effects through multiple mechanisms, including the inhibition of phosphodiesterase type 1 (PDE1) and the IκB kinase (IKK), which is a key regulator of the NF-κB signaling pathway.[5]

vinpocetine_pathway cluster_pde PDE1 Inhibition cluster_nfkb NF-κB Pathway Inhibition vinpocetine Vinpocetine pde1 PDE1 vinpocetine->pde1 inhibits camp_cgmp cAMP / cGMP pde1->camp_cgmp hydrolyzes amp_gmp 5'-AMP / 5'-GMP pka_pkg PKA / PKG Activation camp_cgmp->pka_pkg vasodilation Vasodilation & Neuroprotection pka_pkg->vasodilation inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex inflammatory_stimuli->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates gene_transcription Pro-inflammatory Gene Transcription nfkb_nucleus->gene_transcription vinpocetine_nfkb Vinpocetine vinpocetine_nfkb->ikk inhibits

Caption: Vinpocetine's dual inhibitory action on PDE1 and the NF-κB pathway.

B. Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study using this compound.

dmpk_workflow cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis dosing Dosing of Vinpocetine to Animal Models (e.g., Rats) sampling Serial Blood Sampling at Predetermined Time Points dosing->sampling plasma_prep Plasma Isolation (Centrifugation) sampling->plasma_prep sample_prep Plasma Sample Preparation (Protein Precipitation with This compound IS) plasma_prep->sample_prep lcms_analysis LC-MS/MS Analysis (Quantification of Vinpocetine & AVA) sample_prep->lcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) data_processing->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, T½) pk_modeling->parameter_calc report DMPK Study Report Generation parameter_calc->report

Caption: Workflow for an in vivo DMPK study of Vinpocetine.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of vinpocetine and its primary metabolite in biological matrices. The use of this stable isotope-labeled internal standard in LC-MS/MS-based DMPK studies allows for reliable characterization of the drug's pharmacokinetic profile, which is crucial for drug development and regulatory submissions. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working with vinpocetine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Vinpocetetine-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Vinpocetine-d5 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common peak shape problems encountered during the HPLC analysis of this compound. The troubleshooting guides are presented in a question-and-answer format to help you quickly identify and resolve your specific issue.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like Vinpocetine.[1][2] This is often caused by secondary interactions between the analyte and the stationary phase.[1][2]

  • Cause 1: Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic analytes like this compound, leading to tailing.[1][2][3]

  • Solution 1a: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can protonate the silanol groups, reducing their interaction with the basic this compound molecule.[2] However, be mindful that operating near the analyte's pKa can also lead to poor peak shape.[3]

  • Solution 1b: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically blocks many of the residual silanol groups.[1][3]

  • Solution 1c: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, minimizing their interaction with your analyte.[4]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][5]

  • Solution 2: Reduce Injection Volume or Concentration: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1]

  • Cause 3: Column Degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases, leading to exposed silanol groups and poor peak shape.[1]

  • Solution 3: Use a Guard Column and/or Replace the Analytical Column: A guard column can help protect your analytical column from contaminants.[1] If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still occur.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[5]

  • Solution 1: Use a Weaker Sample Solvent: Whenever possible, dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.

  • Cause 2: Column Overload: Similar to tailing, overloading the column can sometimes manifest as peak fronting.[5]

  • Solution 2: Reduce Sample Concentration: Dilute your sample to a lower concentration and re-inject.

Q3: Why is my this compound peak splitting or showing shoulders?

Split or shoulder peaks can be indicative of several issues, from column problems to sample preparation.

  • Cause 1: Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.[5][6]

  • Solution 1a: Reverse Flush the Column: Disconnect the column and flush it in the reverse direction to try and dislodge any particulates on the inlet frit.

  • Solution 1b: Replace the Column: If a void has formed, the column will likely need to be replaced.[7]

  • Cause 2: Injection Solvent Mismatch: Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting, especially for early eluting peaks.[5]

  • Solution 2: Match Injection Solvent to Mobile Phase: Prepare your sample in the initial mobile phase composition whenever possible.

  • Cause 3: Co-elution: What appears to be a split peak could be two closely eluting compounds.

  • Solution 3: Optimize Separation: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or temperature to improve the resolution between the two peaks.[8]

Q4: My this compound peak is broad. How can I improve it?

Broad peaks can lead to decreased sensitivity and poor resolution.

  • Cause 1: Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening.[3]

  • Solution 1: Minimize Tubing and Connections: Use tubing with a narrow internal diameter and keep the length between the injector, column, and detector as short as possible.[3]

  • Cause 2: Column Deterioration: An old or fouled column will often exhibit broader peaks due to a loss of efficiency.[1]

  • Solution 2: Clean or Replace the Column: Try cleaning the column according to the manufacturer's instructions. If this does not improve the peak shape, the column may need to be replaced.[1]

  • Cause 3: Mobile Phase Issues: An improperly prepared or un-buffered mobile phase can lead to inconsistent interactions and broader peaks.[1]

  • Solution 3: Ensure Proper Mobile Phase Preparation: Use high-purity solvents, freshly prepared buffers, and thoroughly degas the mobile phase before use.[1]

Experimental Protocols

Below are example HPLC methods for the analysis of Vinpocetine, which can be adapted for this compound.

Method 1: Reversed-Phase HPLC with UV Detection [9]

ParameterCondition
Column Zorbax C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer (1.54% w/v ammonium acetate):Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Method 2: Reversed-Phase HPLC for Stability-Indicating Assay [10][11]

ParameterCondition
Column C18
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.0) (65:35, v/v)
Flow Rate 1.7 mL/min
Detection Wavelength Not specified in abstract
Injection Volume Not specified in abstract

Method 3: Reversed-Phase HPLC with Triethylamine Additive [4]

ParameterCondition
Column Eurospher II C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:0.02 M KH2PO4 (containing 0.2% v/v triethylamine, adjusted to pH 6) (80:20, v/v)
Flow Rate 0.9 mL/min
Detection Wavelength 230 nm
Injection Volume Not specified in abstract

Quantitative Data Summary

The following table summarizes common peak shape issues, their likely causes, and the expected USP Tailing Factor. A perfectly symmetrical peak has a tailing factor of 1.0.

Peak Shape IssueCommon CausesTypical Tailing Factor (T)
Symmetrical (Good) Optimized methodT ≈ 1.0
Tailing Silanol interactions, column overload, column degradationT > 1.2
Fronting Sample solvent incompatibility, column overloadT < 0.8
Broadening Extra-column volume, column deterioration, mobile phase issuesT may be close to 1.0, but peak width is large
Splitting/Shoulders Column void/contamination, injection solvent mismatch, co-elutionNot applicable (peak is distorted)

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow start Poor Peak Shapefor this compound check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide issue: - Column void/blockage - Extra-column volume - Mobile phase prep check_all_peaks->system_issue Yes analyte_specific_issue Analyte-specific issue: (Tailing, Fronting) check_all_peaks->analyte_specific_issue No solution_system System Solutions: - Reverse flush/replace column - Check tubing/connections - Remake mobile phase system_issue->solution_system tailing Peak Tailing? analyte_specific_issue->tailing fronting Peak Fronting? tailing->fronting No solution_tailing Solutions for Tailing: - Lower mobile phase pH - Use end-capped column - Add competing base - Reduce sample load tailing->solution_tailing Yes solution_fronting Solutions for Fronting: - Match sample solvent  to mobile phase - Reduce sample load fronting->solution_fronting Yes end Good Peak Shape solution_tailing->end solution_fronting->end solution_system->end

References

Overcoming matrix effects in Vinpocetine bioanalysis with Vinpocetine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Vinpocetine. The following information is designed to address common challenges, with a particular focus on overcoming matrix effects using its stable isotope-labeled internal standard, Vinpocetine-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my Vinpocetine bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Vinpocetine.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[3] Ultimately, unaddressed matrix effects can compromise the reliability of pharmacokinetic and toxicokinetic data.[4]

Q2: Why is this compound recommended as an internal standard for Vinpocetine bioanalysis?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS bioanalysis. Because this compound is chemically and physically almost identical to Vinpocetine, it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement).[4] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects is effectively normalized, leading to more accurate and precise results.

Q3: What are the typical mass transitions for Vinpocetine and its metabolite, apovincaminic acid (AVA)?

A3: In positive ion mode mass spectrometry, the protonated precursor to product ion transitions commonly monitored are:

  • Vinpocetine (VP): m/z 351.4 → 280.2[5][6]

  • Apovincaminic Acid (AVA): m/z 323.2 → 280.2[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in QC Samples Significant matrix effects between different lots of biological matrix.Utilize a stable isotope-labeled internal standard like this compound to compensate for variability.[1] Optimize sample preparation to remove more interfering components (e.g., use solid-phase extraction instead of protein precipitation).[7]
Poor Peak Shape or Tailing Suboptimal chromatographic conditions; presence of interfering compounds.Adjust the mobile phase composition and gradient. Ensure the analytical column is not overloaded and is in good condition.
Low Signal Intensity (Ion Suppression) Co-elution of matrix components that suppress the ionization of Vinpocetine.Modify the chromatographic method to separate Vinpocetine from the suppression zone.[7] Employ a more rigorous sample clean-up procedure.[3] Consider switching to a less susceptible ionization source if available (e.g., APCI).[1]
Inconsistent Recovery Inefficient or variable extraction process.Optimize the extraction solvent and pH. Ensure complete and consistent evaporation and reconstitution steps. The use of an internal standard added before extraction helps to normalize for recovery variability.
Signal in Blank Samples Carryover from previous injections; contamination of the LC-MS system or reagents.Inject a series of blank solvent injections to wash the system. Check all solvents and reagents for potential contamination.

Experimental Protocols

Below are representative experimental methodologies for the bioanalysis of Vinpocetine.

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (or methanol) to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Liquid Chromatography Conditions
Parameter Condition
Column C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Gradient A gradient elution is typically used to separate the analyte from matrix components.
Injection Volume 5 - 10 µL
Column Temperature 30 - 40°C
Mass Spectrometry Conditions
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Vinpocetine Transition m/z 351.4 → 280.2[5][6]
This compound Transition To be determined based on the deuteration pattern (e.g., m/z 356.4 → 285.2)
Dwell Time 100 - 200 ms

Quantitative Data Summary

The following tables summarize typical validation parameters for Vinpocetine bioanalytical methods found in the literature.

Table 1: Linearity and Sensitivity of Vinpocetine Bioanalytical Methods

Matrix Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
Rat PlasmaLC-MS/MS0.5 - 5000.5[5]
Rat BrainUPLC-MS/MS0.100 - 60.00.100[6]
Rat PlasmaUPLC-MS/MS0.40 - 1490.40[8]

Table 2: Precision and Accuracy of Vinpocetine Bioanalytical Methods

Matrix Method Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE) Reference
Rat PlasmaLC-MS/MS< 8.55< 8.55Not explicitly stated[5]
Rat BrainUPLC-MS/MS< 11.8< 11.8-1.7 to 3.0[6]
Rat PlasmaUPLC-MS/MS< 12.9< 12.9-5.9 to 7.3[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quant Quantification ratio->quant

Caption: Experimental workflow for Vinpocetine bioanalysis.

matrix_effect_compensation cluster_without_is Without Stable Isotope-Labeled IS cluster_with_is With this compound as IS vp_signal Vinpocetine Signal matrix_effect_neg Matrix Effect (Ion Suppression) vp_signal->matrix_effect_neg inaccurate_result Inaccurate Result matrix_effect_neg->inaccurate_result vp_signal_is Vinpocetine Signal matrix_effect_pos Matrix Effect (Ion Suppression) vp_signal_is->matrix_effect_pos vpd5_signal_is This compound Signal vpd5_signal_is->matrix_effect_pos ratio Ratio Calculation (VP/VP-d5) matrix_effect_pos->ratio accurate_result Accurate Result ratio->accurate_result

Caption: How this compound compensates for matrix effects.

References

Technical Support Center: Vinpocetine & Vinpocetine-d5 Sample Extraction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sample extraction of Vinpocetine and its deuterated internal standard, Vinpocetine-d5.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Vinpocetine and this compound from biological matrices.

Issue IDQuestionPossible CausesSuggested Solutions
LOW-REC-01 I am experiencing low recovery for both Vinpocetine and this compound. Incorrect pH during extraction: Vinpocetine is a weakly basic compound, and its solubility is highly pH-dependent. At neutral to alkaline pH, its solubility decreases, which can lead to poor extraction efficiency.[1] Suboptimal solvent selection (LLE): The chosen organic solvent may not have the appropriate polarity to efficiently partition Vinpocetine from the aqueous matrix. Inefficient elution from SPE sorbent: The elution solvent may not be strong enough to desorb the analytes from the solid-phase extraction cartridge. Incomplete protein precipitation (PPT): Insufficient volume of precipitating solvent or inadequate vortexing can lead to incomplete protein removal, trapping the analytes in the protein pellet.Adjust pH: For liquid-liquid extraction (LLE) and solid-phase extraction (SPE), ensure the sample is acidified to a pH below the pKa of Vinpocetine (approximately 7.1) to keep it in its ionized, more water-soluble form for better partitioning into the organic phase or retention on a reversed-phase sorbent. Optimize LLE solvent: Test solvents with varying polarities, such as methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate. A mixture of solvents can also be explored. Optimize SPE elution: Increase the organic content of the elution solvent or add a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide), depending on the sorbent chemistry, to improve elution efficiency.[2][3] Optimize PPT: Use a higher ratio of organic solvent to plasma (e.g., 3:1 or 4:1 acetonitrile:plasma). Ensure thorough vortexing and allow sufficient time for precipitation.[4]
LOW-REC-02 My this compound (internal standard) recovery is low and/or variable, while the Vinpocetine recovery is acceptable. Internal standard instability: this compound may be degrading during sample storage or processing. Differential matrix effects: The deuterated internal standard may be more susceptible to ion suppression or enhancement from matrix components compared to the unlabeled analyte.[5][6] Pipetting errors: Inaccurate spiking of the internal standard into the samples.Assess stability: Evaluate the stability of this compound under your specific storage and experimental conditions.[7] Investigate matrix effects: Perform post-extraction addition experiments to compare the signal of this compound in a clean solution versus a post-extracted blank matrix. If significant matrix effects are observed, consider further sample cleanup or chromatographic optimization. Ensure accurate pipetting: Use calibrated pipettes and ensure proper technique when adding the internal standard.
HIGH-VAR-01 I am observing high variability in my extraction recovery across different samples. Inconsistent pH: Small variations in sample pH can lead to significant differences in extraction efficiency. Matrix variability: Differences in the composition of the biological matrix between samples can affect extraction performance and lead to variable matrix effects.[5][6] Inconsistent technique: Variations in vortexing time, solvent volumes, or incubation times can introduce variability.Standardize pH: Buffer all samples to a consistent pH before extraction. Improve sample cleanup: Employ a more rigorous cleanup method, such as SPE, to minimize matrix effects. Standardize procedures: Ensure all experimental steps are performed consistently for all samples.
PEAK-ISS-01 I am seeing interfering peaks in my chromatogram. Incomplete cleanup: The extraction method may not be effectively removing all matrix components. Co-eluting metabolites: Metabolites of Vinpocetine may be co-eluting with the parent drug or internal standard.Optimize wash steps (SPE): Use a stronger wash solvent that does not elute the analytes of interest to remove more interferences.[3] Modify LLE back-extraction: Incorporate a back-extraction step into your LLE protocol to remove acidic or basic interferences. Adjust chromatography: Modify the mobile phase composition, gradient, or column chemistry to improve the separation of analytes from interfering peaks.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for Vinpocetine from plasma: LLE, SPE, or PPT?

A1: The choice of extraction method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.

  • Protein Precipitation (PPT) is the simplest and fastest method, but it provides the least sample cleanup and may result in significant matrix effects.[4] It is suitable for early-stage discovery or when high throughput is a priority.

  • Liquid-Liquid Extraction (LLE) offers better cleanup than PPT and can provide high recovery. However, it is more labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to reduced matrix effects and potentially higher sensitivity.[8][9] It is highly amenable to automation but requires more method development to optimize the sorbent, wash, and elution conditions.

Q2: What is the optimal pH for extracting Vinpocetine?

A2: Vinpocetine's solubility is significantly influenced by pH. For efficient extraction into an organic solvent during LLE or for retention on a reversed-phase SPE sorbent, it is recommended to adjust the sample pH to be acidic (e.g., pH 4-6). This ensures that Vinpocetine, a weak base, is in its ionized form, which enhances its solubility in the aqueous phase for subsequent partitioning or retention.[1]

Q3: What are the key parameters to optimize for Solid-Phase Extraction (SPE) of Vinpocetine?

A3: For optimal SPE recovery of Vinpocetine, consider the following:

  • Sorbent Selection: Reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are commonly used for compounds like Vinpocetine.[10]

  • Sample Pre-treatment: Adjusting the sample pH to be acidic is crucial for good retention on reversed-phase sorbents.

  • Wash Solvent: Use a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences without eluting Vinpocetine.

  • Elution Solvent: A strong organic solvent like methanol or acetonitrile, often with the addition of a small amount of base (e.g., ammonium hydroxide) to neutralize the ionized Vinpocetine and facilitate its elution, is typically effective.[2][3]

Q4: Can I use the same extraction method for both Vinpocetine and its primary metabolite, apovincaminic acid (AVA)?

A4: Yes, it is possible to develop a single extraction method for both Vinpocetine and AVA. However, optimization is key as AVA is more polar than Vinpocetine. For LLE, the choice of solvent and pH will need to be carefully balanced to ensure efficient extraction of both compounds. For SPE, a polymeric sorbent that can retain both the less polar Vinpocetine and the more polar AVA is often a good choice. Elution conditions may also need to be optimized to ensure both compounds are fully recovered.

Q5: My this compound internal standard seems to be degrading. What could be the cause?

A5: Vinpocetine can be susceptible to degradation, particularly under strongly acidic or alkaline conditions.[11][12] If you suspect degradation of your deuterated internal standard, consider the following:

  • pH of solutions: Ensure that the pH of your stock solutions, working solutions, and the final extracted sample is controlled and not at an extreme that could cause hydrolysis.

  • Storage conditions: Store stock and working solutions at appropriate temperatures (typically -20°C or -80°C) and protect them from light.[7]

  • Matrix enzymes: Although less common for deuterated standards, enzymatic degradation in the biological matrix is a possibility. Minimize the time samples are kept at room temperature before extraction.

Quantitative Data Summary

The following tables summarize reported recovery data for Vinpocetine and its metabolite using different extraction techniques. Note that direct comparative studies are limited, and recovery can be highly dependent on the specific experimental conditions.

Table 1: Protein Precipitation Recovery

AnalyteMatrixPrecipitation SolventAverage Recovery (%)Reference
Apovincaminic AcidHuman PlasmaMethanol97.48[13][14]

Table 2: Solid-Phase Extraction Recovery

AnalyteMatrixSPE SorbentElution SolventAverage Recovery (%)Reference
Apovincaminic AcidHuman PlasmaOasis HLBNot Specified91.5 - 108.3 (Accuracy)[15]

Table 3: Methanol Extraction from Dietary Supplements

AnalyteMatrixExtraction MethodEstimated Efficiency (%)Reference
VinpocetineDietary SupplementsMethanol with sonication>95

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Vinpocetine and this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Vortex samples to ensure homogeneity.

  • Spiking:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

    • Vortex briefly.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1-2 minutes.

  • Centrifugation:

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Vinpocetine and this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Vortex samples to ensure homogeneity.

  • Spiking and pH Adjustment:

    • To 200 µL of plasma in a glass tube, add 20 µL of this compound internal standard working solution.

    • Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to adjust the pH.

    • Vortex briefly.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5-10 minutes.

  • Centrifugation:

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Vinpocetine and this compound from Plasma

This protocol is a general guideline using a reversed-phase sorbent and should be optimized.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of this compound internal standard.

    • Add 200 µL of 4% phosphoric acid to acidify the sample. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample + IS ppt_precip Add Acetonitrile (3:1) ppt_start->ppt_precip ppt_vortex Vortex ppt_precip->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_evap Evaporate ppt_supernatant->ppt_evap ppt_recon Reconstitute ppt_evap->ppt_recon ppt_end LC-MS/MS Analysis ppt_recon->ppt_end lle_start Plasma Sample + IS + Buffer lle_extract Add Organic Solvent lle_start->lle_extract lle_vortex Vortex lle_extract->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_transfer Collect Organic Layer lle_centrifuge->lle_transfer lle_evap Evaporate lle_transfer->lle_evap lle_recon Reconstitute lle_evap->lle_recon lle_end LC-MS/MS Analysis lle_recon->lle_end spe_start Plasma Sample + IS + Acid spe_condition Condition Cartridge spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_evap Evaporate spe_elute->spe_evap spe_recon Reconstitute spe_evap->spe_recon spe_end LC-MS/MS Analysis spe_recon->spe_end

Caption: Comparative workflow of PPT, LLE, and SPE for Vinpocetine extraction.

troubleshooting_logic start Low Recovery Observed check_is Check IS Recovery start->check_is is_ok IS Recovery OK? check_is->is_ok low_both Low Recovery of Analyte & IS is_ok->low_both No low_analyte Low Analyte Recovery Only is_ok->low_analyte Yes check_ph Verify Sample pH low_both->check_ph check_solvent Optimize Solvents (LLE/SPE) low_both->check_solvent check_ppt Optimize PPT Conditions low_both->check_ppt check_stability Assess IS Stability low_analyte->check_stability check_matrix Investigate Matrix Effects low_analyte->check_matrix solution Optimized Method check_ph->solution check_solvent->solution check_ppt->solution check_stability->solution check_matrix->solution

Caption: Troubleshooting logic for low recovery of Vinpocetine and its internal standard.

References

How to resolve chromatographic co-elution of Vinpocetine-d5 with interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the chromatographic co-elution of Vinpocetine-d5 with interferences during LC-MS/MS analysis.

Troubleshooting Guide: Resolving this compound Co-elution

Chromatographic co-elution with endogenous or exogenous interferences can significantly impact the accuracy and precision of quantitative bioanalysis. This guide provides a systematic approach to identifying and resolving co-elution issues with this compound.

Initial Assessment: Is Co-elution Occurring?

The first step is to confirm if the observed analytical issue is indeed due to co-elution.

Question: My this compound internal standard peak is showing inconsistent area counts and variability across a batch. Could this be due to co-elution?

Answer: Yes, inconsistent internal standard (IS) response is a classic symptom of co-elution with an interfering substance. This interference can cause ion suppression or enhancement, leading to unreliable quantification.[1][2] Here’s how to investigate:

  • Peak Shape Analysis: Carefully examine the chromatogram of this compound. Look for any signs of peak asymmetry, such as fronting, tailing, or the presence of shoulders.[1] A non-Gaussian peak shape can indicate the presence of a hidden, co-eluting peak.

  • Mass Spectral Analysis: If using a high-resolution mass spectrometer, examine the mass spectrum across the width of the this compound peak. A shift in the mass-to-charge ratio (m/z) from the beginning to the end of the peak is a strong indicator of a co-eluting interference.

  • Qualifier Ion Ratios: Monitor multiple MRM transitions for this compound (if available). A significant change in the ratio of qualifier ions to the quantifier ion across different samples suggests the presence of an interference that is not present in the calibration standards.

Strategies for Resolving Co-elution

Once co-elution is suspected, a systematic approach involving modification of sample preparation and/or chromatographic conditions is necessary.

Strategy 1: Modifying Sample Preparation

The goal of modifying sample preparation is to remove the interfering components from the matrix before LC-MS/MS analysis.

Question: What sample preparation techniques can I use to minimize interferences for this compound analysis in plasma?

Answer: Protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are common techniques used to clean up plasma samples. The choice of method can significantly impact the removal of interfering substances.

Sample Preparation TechniquePrinciplePotential for Interference Removal
Protein Precipitation (PPT) Proteins are precipitated from the plasma using an organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid).Moderate: Simple and fast, but may not effectively remove highly water-soluble or protein-bound interferences. Phospholipids can also remain in the supernatant.
Liquid-Liquid Extraction (LLE) This compound is partitioned from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties (e.g., pH, polarity).Good: Can provide a cleaner extract than PPT by selectively extracting the analyte of interest. Optimization of pH and solvent polarity is crucial.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Excellent: Offers the highest degree of selectivity and can effectively remove a wide range of interferences, including those with similar polarities to this compound.

Experimental Protocol: Protein Precipitation of Human Plasma for this compound Analysis

This protocol provides a general procedure for protein precipitation.

  • Sample Thawing: Thaw frozen human plasma samples on ice or at 4°C.

  • Aliquoting: Add 100 µL of plasma to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]

Strategy 2: Optimizing Chromatographic Conditions

If co-elution persists after optimizing sample preparation, the next step is to modify the chromatographic method to achieve separation of this compound from the interference.

Question: How can I adjust my HPLC/UPLC method to resolve this compound from a co-eluting peak?

Answer: The primary goal is to alter the selectivity of the chromatographic system. This can be achieved by modifying the mobile phase, stationary phase, or temperature.

Key Chromatographic Parameters to Optimize:

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to their different solvent properties.

    • Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of Vinpocetine and some interferences, thereby affecting their retention.

    • Additives: The use of additives like formic acid, acetic acid, or ammonium acetate can improve peak shape and influence selectivity.[4][5]

  • Stationary Phase Chemistry: If co-elution cannot be resolved on a standard C18 column, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano column.

  • Gradient Elution Profile: Modifying the gradient slope or duration can improve the separation of closely eluting compounds. A shallower gradient will increase the separation time between peaks.

  • Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.

Quantitative Comparison of Mobile Phase Optimization:

The following table provides a hypothetical example of how changing the mobile phase can impact the resolution of this compound from a known interference.

ConditionMobile Phase AMobile Phase BRetention Time (this compound) (min)Retention Time (Interference) (min)Resolution (Rs)
1 0.1% Formic Acid in WaterAcetonitrile3.523.550.8 (Co-elution)
2 0.1% Formic Acid in WaterMethanol4.154.251.6 (Improved Separation)
3 10 mM Ammonium Acetate, pH 5Acetonitrile3.203.351.8 (Baseline Separation)

Experimental Protocol: UPLC-MS/MS Method for Vinpocetine and Apovincaminic Acid

This protocol is based on published methods for the analysis of Vinpocetine and its major metabolite, apovincaminic acid.[4][5]

  • LC System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-3.0 min: 30-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Vinpocetine: m/z 351.2 → 280.2

    • This compound: m/z 356.2 → 285.2

    • Apovincaminic Acid: m/z 323.2 → 280.2

Frequently Asked Questions (FAQs)

Q1: I am using a deuterated internal standard (this compound). Shouldn't it co-elute perfectly with the unlabeled analyte and compensate for any matrix effects?

A1: Ideally, yes. However, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight difference in retention time between the deuterated internal standard and the unlabeled analyte. This can lead to differential ion suppression or enhancement if the interference co-elutes with only one of the two compounds. Therefore, it is crucial to ensure baseline separation of the analyte/internal standard pair from any interferences.

Q2: Can the interference be coming from a metabolite of Vinpocetine?

A2: It is possible. Metabolites can sometimes have similar structures and chromatographic behavior to the parent drug and its internal standard. The primary metabolite of Vinpocetine is apovincaminic acid. During method development, it is important to assess the potential for interference from known metabolites.

Q3: What are some common sources of exogenous interferences?

A3: Exogenous interferences can originate from various sources, including:

  • Concomitant medications: Other drugs administered to the subject.

  • Dietary supplements: Components of herbal remedies or other supplements.

  • Plasticizers: Leached from collection tubes or processing plates.

  • Formulation excipients: Inactive ingredients in the drug product.

Q4: If I can't chromatographically resolve the interference, are there any other options?

A4: While chromatographic separation is the preferred solution, if it proves impossible, you could explore:

  • More selective sample preparation: Using a highly specific SPE sorbent to remove the interference.

  • Alternative ionization techniques: Atmospheric pressure chemical ionization (APCI) may be less susceptible to the type of matrix effects seen with ESI for certain compounds.

  • High-resolution mass spectrometry: This can help to distinguish between the analyte and interference if they have a sufficient mass difference, even if they co-elute.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues with this compound.

Troubleshooting_Workflow start Inconsistent this compound Peak Area check_peak_shape Examine Peak Shape (Asymmetry, Shoulders?) start->check_peak_shape check_ms_spectra Review Mass Spectra Across Peak start->check_ms_spectra coelution_suspected Co-elution Suspected check_peak_shape->coelution_suspected check_ms_spectra->coelution_suspected optimize_sample_prep Optimize Sample Preparation coelution_suspected->optimize_sample_prep Yes further_investigation Further Investigation (Alternative IS, Different MS technique) coelution_suspected->further_investigation No ppt Protein Precipitation (PPT) optimize_sample_prep->ppt lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe evaluate_separation1 Evaluate Separation ppt->evaluate_separation1 lle->evaluate_separation1 spe->evaluate_separation1 optimize_chromatography Optimize Chromatography evaluate_separation1->optimize_chromatography Not Resolved resolved Co-elution Resolved evaluate_separation1->resolved Resolved mobile_phase Modify Mobile Phase (Organic, pH, Additives) optimize_chromatography->mobile_phase stationary_phase Change Stationary Phase optimize_chromatography->stationary_phase gradient Adjust Gradient Profile optimize_chromatography->gradient evaluate_separation2 Evaluate Separation mobile_phase->evaluate_separation2 stationary_phase->evaluate_separation2 gradient->evaluate_separation2 evaluate_separation2->resolved Resolved evaluate_separation2->further_investigation Not Resolved

Caption: Troubleshooting workflow for this compound co-elution.

Factors Affecting Chromatographic Separation

The interplay of various parameters determines the success of a chromatographic separation. This diagram illustrates the key factors influencing resolution.

Chromatographic_Factors resolution Chromatographic Resolution (Rs) efficiency Efficiency (N) (Peak Width) resolution->efficiency selectivity Selectivity (α) (Peak Separation) resolution->selectivity retention Retention Factor (k') (Peak Retention) resolution->retention column_length Column Length & Particle Size efficiency->column_length flow_rate Flow Rate efficiency->flow_rate mobile_phase_comp Mobile Phase Composition selectivity->mobile_phase_comp stationary_phase_chem Stationary Phase Chemistry selectivity->stationary_phase_chem temperature Temperature selectivity->temperature retention->mobile_phase_comp

Caption: Key factors influencing chromatographic resolution.

References

Instability issues of Vinpocetine-d5 in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance on the stability of Vinpocetine-d5. Specific stability data for this compound is limited in publicly available literature. Therefore, this guide is largely based on the well-documented stability profile of Vinpocetine. It is a reasonable scientific assumption that the deuterated form, this compound, will exhibit a similar stability profile, although degradation kinetics may vary slightly. Researchers are advised to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy. What could be the cause?

A1: Cloudiness in your this compound solution can be attributed to several factors:

  • Poor Solubility: Vinpocetine is practically insoluble in water and petroleum ether, and only slightly soluble in ethanol and methanol.[1] Ensure you are using an appropriate solvent and that the concentration does not exceed its solubility limit in that solvent.

  • Precipitation: If the solution has been stored at a low temperature, the compound may have precipitated out of the solution. Gentle warming and vortexing may help redissolve the compound.

  • Degradation: Degradation of this compound, particularly in aqueous solutions, can lead to the formation of less soluble degradation products.

Q2: I am observing a loss of this compound concentration in my stock solution over time. What are the likely reasons?

A2: Loss of concentration is a common indicator of chemical instability. For this compound, the primary causes are:

  • Hydrolysis: Vinpocetine is susceptible to hydrolysis, especially under acidic and alkaline conditions.[2][3][4] In acidic pH, a major degradation pathway involves equilibration with vincaminic acid ethyl ester, which then hydrolyzes to vincaminic acid.[5] At neutral pH, the primary degradation is hydrolysis to apovincaminic acid.[5]

  • Photodegradation: Although less significant than hydrolysis, exposure to light, particularly UV radiation, can contribute to the degradation of Vinpocetine.[6] It is recommended to store solutions in amber vials or otherwise protected from light.[7]

  • Oxidation: While some studies suggest Vinpocetine is relatively stable to oxidative stress, it is still a potential degradation pathway.[6]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of your this compound solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended.[8] One study confirmed the stability of Vinpocetine in a 0.5% aqueous methylcellulose formulation for up to 42 days when stored at room temperature or at 5°C in sealed, light-protected containers.[7]

  • pH: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 3.5-6.0) to minimize hydrolysis.[5] Avoid strongly acidic or alkaline conditions.

  • Solvent: Whenever possible, prepare stock solutions in aprotic organic solvents like DMSO or ethanol, where it is more stable.[8] For aqueous experiments, prepare fresh dilutions from the stock solution immediately before use. Do not store aqueous solutions for more than one day.[8]

  • Light Protection: Always store solutions in light-resistant containers (e.g., amber vials) to prevent photodegradation.[7]

Q4: What are the major degradation products of this compound?

A4: Based on studies of Vinpocetine, the primary degradation products are formed through hydrolysis. Under stressed conditions, Vinpocetine equilibrates with vincaminic acid ethyl ester and 14-epivincaminic acid ethyl ester, and also hydrolyzes to apovincaminic acid.[5] Vincaminic acid ethyl ester can further hydrolyze to vincaminic acid.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compoundPrepare fresh solutions. Review storage conditions (temperature, pH, light exposure). Use a validated stability-indicating HPLC method to identify known degradation products.
Poor reproducibility of experimental results Instability of this compound in the experimental mediumPrepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous/biological media before analysis.
Precipitate formation in the solution upon storage Low solubility or temperature-induced precipitationUse a more suitable solvent or decrease the concentration. If stored at low temperatures, allow the solution to warm to room temperature and vortex to redissolve.

Quantitative Data on Vinpocetine Degradation

The following tables summarize the results from forced degradation studies on Vinpocetine, which can serve as an estimate for the stability of this compound under similar conditions.

Table 1: Forced Degradation of Vinpocetine under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis0.1 M HCl24 hours80°C15.2%[3]
Alkali Hydrolysis0.1 M NaOH2 hours80°C20.5%[3]
Oxidative Degradation3% H₂O₂24 hoursRoom Temp8.7%[3]
Thermal Degradation-48 hours80°C5.3%[3]
Photolytic DegradationUV light (254 nm)24 hoursRoom Temp3.1%[3]

Note: The extent of degradation is highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Vinpocetine

This protocol is adapted from a validated method for the simultaneous estimation of Vinpocetine and its potential impurities.[2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 6.0) in a ratio of 65:35 (v/v).[2]

  • Flow Rate: 1.7 mL/min.[2]

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard stock solution of this compound in the mobile phase.

    • Prepare the sample solutions to be tested.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the this compound peak over time.

    • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Vinpocetine_Degradation_Pathway vinpocetine This compound vincaminic_acid_ee Vincaminic Acid Ethyl Ester-d5 vinpocetine->vincaminic_acid_ee Equilibration (Acidic pH) apovincaminic_acid Apovincaminic Acid-d5 vinpocetine->apovincaminic_acid Hydrolysis (Neutral pH) vincaminic_acid_ee->vinpocetine vincaminic_acid Vincaminic Acid-d5 vincaminic_acid_ee->vincaminic_acid Hydrolysis

Caption: Degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound solution in desired solvent and concentration expose_conditions Expose aliquots to various conditions (e.g., different pH, temp, light) prep_solution->expose_conditions hplc_analysis Analyze samples at defined time points using a stability-indicating HPLC method expose_conditions->hplc_analysis quantify_degradation Quantify parent compound and degradation products hplc_analysis->quantify_degradation determine_kinetics Determine degradation kinetics and identify degradation pathways quantify_degradation->determine_kinetics

Caption: Experimental workflow for stability testing.

References

Mitigating in-source fragmentation of Vinpocetine-d5 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with in-source fragmentation of Vinpocetine-d5 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A: In-source fragmentation (ISF) is the unintended fragmentation of an analyte that occurs within the ion source of a mass spectrometer before the precursor ion is isolated in the mass analyzer. This can be problematic in quantitative bioanalysis as it reduces the intensity of the intended precursor ion, potentially leading to inaccurate and imprecise measurements. For this compound, which is often used as an internal standard, significant in-source fragmentation can compromise the reliability of the analytical method.

Q2: What are the common causes of in-source fragmentation of this compound?

A: The primary causes of in-source fragmentation for this compound, like many small molecules, are excessive energy being applied in the ion source. Key instrumental parameters that contribute to this include:

  • High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage is applied to the sampling cone to facilitate ion desolvation and transmission. However, excessively high voltages can induce fragmentation.

  • High Ion Source Temperature: Elevated temperatures in the electrospray ionization (ESI) source can provide enough thermal energy to cause labile molecules to fragment.

  • High Capillary Voltage: While primarily for creating the electrospray, very high capillary voltages can sometimes contribute to increased ion energy and subsequent fragmentation.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can influence ionization efficiency and, in some cases, the stability of the generated ions.

Q3: I am observing a lower than expected signal for my this compound precursor ion. Could this be due to in-source fragmentation?

A: Yes, a diminished precursor ion signal is a classic symptom of in-source fragmentation. If you are confident in your sample preparation and chromatography, investigating the ion source parameters is the next logical step. You may also observe fragment ions in your full scan mass spectrum that correspond to known fragments of Vinpocetine. For Vinpocetine, a common fragment results from the loss of a C5H9O2 group, leading to a product ion around m/z 280.2 for the unlabeled compound. For this compound, you would expect to see the corresponding deuterated fragment.

Q4: What are the expected precursor and product ions for Vinpocetine and this compound?

A: Based on available literature, the common multiple reaction monitoring (MRM) transitions for Vinpocetine and the expected transitions for this compound are summarized in the table below. The exact mass of the product ion for this compound will depend on the location of the deuterium labels.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Notes
Vinpocetine351.4280.2Common transition for quantification.[1][2]
Vinpocetine351.5280.2, 266.3Alternative transitions observed.[3]
This compound~356.4~285.2 / ~271.3Expected ions assuming deuterium labels are not on the lost fragment. The exact m/z will depend on the labeling pattern.

Troubleshooting Guides

Troubleshooting Workflow for In-Source Fragmentation

This workflow provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

InSourceFragmentation_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Resolution start Low this compound Precursor Ion Signal check_sample Verify Sample Preparation and Concentration start->check_sample check_chromatography Ensure Good Chromatographic Peak Shape check_sample->check_chromatography optimize_cone_voltage Optimize Cone Voltage (Start Low) check_chromatography->optimize_cone_voltage optimize_source_temp Optimize Source Temperature optimize_cone_voltage->optimize_source_temp end Signal Restored/ Fragmentation Minimized optimize_cone_voltage->end If signal improves optimize_gas_flow Adjust Nebulizer and Drying Gas Flow optimize_source_temp->optimize_gas_flow optimize_source_temp->end If signal improves optimize_mobile_phase Evaluate Mobile Phase Composition optimize_gas_flow->optimize_mobile_phase optimize_gas_flow->end If signal improves optimize_mobile_phase->end

Caption: A stepwise workflow for troubleshooting and mitigating in-source fragmentation.

Detailed Experimental Protocols

Protocol 1: Optimization of Cone Voltage for this compound

This protocol describes a systematic approach to determine the optimal cone voltage (or equivalent parameter) to maximize the precursor ion signal while minimizing in-source fragmentation.

Objective: To find the cone voltage that provides the highest intensity for the this compound precursor ion (e.g., m/z ~356.4).

Materials:

  • This compound standard solution at a known concentration (e.g., 100 ng/mL).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Mobile phase used for the analytical method.

Procedure:

  • Infuse the Standard: Directly infuse the this compound standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set Initial MS Parameters:

    • Set the mass spectrometer to acquire in full scan mode to observe both the precursor and any fragment ions.

    • Set the capillary voltage, source temperature, and gas flows to typical starting values for your instrument.

  • Ramp the Cone Voltage:

    • Begin with a low cone voltage (e.g., 10 V).

    • Acquire data for a short period (e.g., 1 minute).

    • Increase the cone voltage in increments (e.g., 5 or 10 V) and repeat the data acquisition at each step.

    • Continue this process up to a high cone voltage (e.g., 100 V).

  • Data Analysis:

    • For each cone voltage setting, record the intensity of the this compound precursor ion.

    • Also, record the intensity of any significant in-source fragment ions.

    • Plot the intensity of the precursor ion versus the cone voltage.

    • The optimal cone voltage is the value that gives the maximum precursor ion intensity before a significant increase in fragment ion intensity is observed.

Example Data Presentation:

Cone Voltage (V)Precursor Ion Intensity (counts)Fragment Ion Intensity (counts)
10500,00010,000
201,200,00025,000
302,500,00075,000
402,300,000300,000
501,800,000800,000
601,200,0001,500,000
Protocol 2: Optimization of Ion Source Temperature

Objective: To determine the optimal ion source temperature that promotes efficient desolvation without causing thermal degradation of this compound.

Procedure:

  • Set Optimal Cone Voltage: Use the optimal cone voltage determined in Protocol 1.

  • Ramp the Source Temperature:

    • Start with a lower source temperature (e.g., 250 °C).

    • Acquire data while infusing the this compound standard.

    • Increase the source temperature in increments (e.g., 25 °C) and repeat the data acquisition.

    • Continue up to a higher temperature (e.g., 450 °C).

  • Data Analysis:

    • Plot the precursor ion intensity versus the source temperature.

    • Select the temperature that provides the best signal intensity without evidence of degradation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between key ESI source parameters and their impact on the this compound ion, leading to either the desired precursor ion or in-source fragments.

ESI_Pathway cluster_0 Analyte Introduction cluster_1 Ionization Process cluster_2 Ion Source Conditions cluster_3 Resulting Ions Vinpocetine_d5 This compound in Solution ESI_Process Electrospray Ionization Vinpocetine_d5->ESI_Process Precursor [this compound+H]+ ESI_Process->Precursor Optimal Conditions Fragment In-Source Fragments ESI_Process->Fragment Excess Energy Cone_Voltage Cone Voltage Cone_Voltage->ESI_Process Influences Source_Temp Source Temperature Source_Temp->ESI_Process Influences

References

Dealing with isotopic cross-contribution between Vinpocetine and Vinpocetine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinpocetine and its deuterated internal standard, Vinpocetine-d5. The focus is on identifying and mitigating isotopic cross-contribution during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern in the analysis of Vinpocetine with a this compound internal standard?

A1: Isotopic cross-contribution, or crosstalk, occurs when the signal from the naturally occurring isotopes of the analyte (Vinpocetine) interferes with the signal of the stable isotope-labeled internal standard (this compound), or vice-versa. Vinpocetine, like all organic molecules, has a natural isotopic distribution. The most abundant isotope is the one with the lowest mass (M+0). However, there are also small, predictable percentages of heavier isotopes (M+1, M+2, etc.) due to the presence of naturally occurring heavy isotopes of carbon (¹³C) and hydrogen (²H or D).

This becomes a concern when using a deuterated internal standard like this compound. If the mass difference between the analyte and the internal standard is not large enough, the heavier isotopes of Vinpocetine can contribute to the signal being measured for this compound. This can lead to an overestimation of the internal standard concentration, which in turn results in an underestimation of the analyte concentration, compromising the accuracy of the quantitative results.

Q2: How can I predict the potential for isotopic cross-contribution between Vinpocetine and this compound?

A2: You can predict the potential for interference by examining the theoretical isotopic distribution of Vinpocetine and the isotopic purity of your this compound standard.

  • Vinpocetine (C₂₂H₂₆N₂O₂): The molecular formula can be used to calculate the expected relative abundances of its isotopes. The primary contribution to the M+1 peak comes from ¹³C, and the M+2 peak from two ¹³C atoms or one ¹⁸O atom, and so on.

  • This compound (C₂₂H₂₁D₅N₂O₂): A commercially available this compound standard typically has a high isotopic purity (e.g., 99.5%). This means that 99.5% of the molecules are fully deuterated (d5), but there may be a small percentage of molecules with fewer deuterium atoms (d0 to d4).

The potential for crosstalk exists if the M+5 peak of Vinpocetine significantly overlaps with the primary signal of this compound. Specialized software can be used to calculate the theoretical isotopic distribution.

Q3: What are the typical MRM transitions for Vinpocetine and its metabolite, apovincaminic acid?

A3: Based on published literature, common Multiple Reaction Monitoring (MRM) transitions for Vinpocetine and its primary metabolite, apovincaminic acid (AVA), are provided in the table below. Note that a non-deuterated internal standard was used in some of these examples. When using this compound, its transitions would need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Vinpocetine (VP)351.4280.2
Apovincaminic Acid (AVA)323.2280.2

Note: These transitions should be optimized on your specific instrument for maximum sensitivity and specificity.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to isotopic cross-contribution between Vinpocetine and this compound.

Problem 1: Inaccurate quantification, particularly at low analyte concentrations.

Symptoms:

  • Non-linear calibration curves, especially at the lower end.

  • Poor accuracy and precision for low concentration quality control (QC) samples.

  • Blank samples (containing only internal standard) show a significant signal in the analyte's MRM transition.

Workflow for Troubleshooting Inaccurate Quantification:

A Inaccurate Quantification at Low Concentrations B Step 1: Assess Analyte Contribution to IS Signal A->B C Analyze a high concentration Vinpocetine standard without IS. Monitor the MRM transition of this compound. B->C D Is there a significant peak in the IS channel? C->D E Step 2: Assess IS Contribution to Analyte Signal D->E Yes F Analyze a this compound standard without analyte. Monitor the MRM transition of Vinpocetine. D->F No G Is there a significant peak in the analyte channel? E->G H Step 3: Optimize MRM Transitions G->H Yes J Step 4: Chromatographic Separation G->J No I Select precursor and product ions that are less prone to overlap. Consider using a less abundant but more specific product ion. H->I I->J K Improve chromatographic resolution between Vinpocetine and any interfering matrix components. J->K L Step 5: Mathematical Correction K->L M If interference cannot be eliminated, apply a correction factor based on the measured contribution. L->M N Problem Resolved M->N

Caption: Troubleshooting workflow for inaccurate quantification.

Problem 2: High background or "ghost peaks" in the internal standard channel.

Symptoms:

  • Elevated baseline in the chromatogram for the this compound MRM transition, even in blank injections.

  • Appearance of small, unexpected peaks at the retention time of Vinpocetine in the this compound channel.

Logical Diagram for Investigating High Background:

A High Background in IS Channel B Source of Contamination? A->B C Inject solvent blank. Is the background still present? B->C D Source is likely carryover in the LC system or contaminated solvent. C->D Yes E Source is likely from the matrix or the IS solution itself. C->E No F Investigate Isotopic Purity of IS E->F G Infuse the this compound standard directly into the mass spectrometer. Acquire a full scan spectrum. F->G H Does the spectrum show significant peaks at m/z values corresponding to d0-d4 Vinpocetine? G->H I The IS may have lower than expected isotopic purity. Consider a new batch or supplier. H->I Yes J The background is likely due to analyte crosstalk. Refer to Troubleshooting Problem 1. H->J No

Caption: Investigating the source of high background in the IS channel.

Experimental Protocols

Protocol 1: Assessment of Isotopic Cross-Contribution

Objective: To quantify the percentage of signal contribution from Vinpocetine to the this compound MRM transition and vice-versa.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of Vinpocetine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of this compound at the concentration used in your analytical method.

  • Analysis of Vinpocetine Contribution to IS Channel:

    • Prepare a sample containing a high concentration of Vinpocetine (e.g., the upper limit of quantification, ULOQ) without any this compound.

    • Inject this sample into the LC-MS/MS system.

    • Monitor both the MRM transition for Vinpocetine and the MRM transition for this compound.

    • Integrate the peak area in the this compound channel (if any) at the retention time of Vinpocetine.

    • Also, analyze a sample containing only the this compound at its working concentration and measure its peak area.

    • Calculate the percentage contribution: (Area of Vinpocetine in IS channel / Area of IS at working concentration) * 100

  • Analysis of this compound Contribution to Analyte Channel:

    • Prepare a sample containing only this compound at its working concentration.

    • Inject this sample into the LC-MS/MS system.

    • Monitor both the MRM transition for this compound and the MRM transition for Vinpocetine.

    • Integrate the peak area in the Vinpocetine channel (if any) at the retention time of this compound.

    • Also, analyze a sample containing Vinpocetine at the lower limit of quantification (LLOQ) and measure its peak area.

    • Calculate the percentage contribution: (Area of IS in analyte channel / Area of analyte at LLOQ) * 100

Data Presentation:

Contribution SourceContribution ToMeasured Peak AreaReference Peak Area% Contribution
Vinpocetine (at ULOQ)This compound Channel[Insert Value][Insert IS Area][Calculate]
This compound (working conc.)Vinpocetine Channel[Insert Value][Insert LLOQ Area][Calculate]
Protocol 2: Optimization of MRM Transitions to Minimize Crosstalk

Objective: To select precursor and product ions for Vinpocetine and this compound that minimize signal overlap.

Methodology:

  • Direct Infusion:

    • Infuse a solution of Vinpocetine into the mass spectrometer.

    • Acquire a full scan (Q1 scan) to confirm the precursor ion (e.g., [M+H]⁺ at m/z 351.2).

    • Perform a product ion scan of the selected precursor to identify all major fragment ions.

    • Repeat this process for this compound (precursor ion around m/z 356.2).

  • Selection of Candidate Transitions:

    • For Vinpocetine, select several of the most intense and specific product ions.

    • For this compound, select product ions that are unlikely to be formed from the natural isotopes of Vinpocetine. Ideally, choose a fragment that retains all five deuterium atoms.

  • Experimental Verification:

    • Using the protocol for assessing isotopic cross-contribution, test different MRM transitions for both the analyte and the internal standard.

    • Choose the pair of transitions that results in the lowest percentage of cross-contribution while maintaining adequate sensitivity. A general guideline is to have the contribution of the analyte to the IS signal be less than 5% of the IS response at the LLOQ.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental parameters should be optimized and validated within your laboratory and on your specific instrumentation.

Vinpocetine-d5 Stock Solution Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of Vinpocetine-d5 stock solutions. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is the deuterium-labeled version of Vinpocetine.[1] It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Vinpocetine in biological samples.[2] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled Vinpocetine while having nearly identical chemical and physical properties.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Based on available data for Vinpocetine, Dimethyl Sulfoxide (DMSO) and methanol are suitable solvents for preparing stock solutions.[2][3] It is crucial to use fresh, high-purity solvents to avoid solubility and stability issues.

Q3: What is the recommended storage condition for this compound solid compound and its stock solutions?

A3: The solid form of this compound should be stored at or below -20°C and protected from light, as it is photosensitive.[4] Stock solutions prepared in a suitable solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored for up to 1 year at -80°C or for 1 month at -20°C.[3] Aqueous solutions of Vinpocetine are unstable and should not be stored for more than one day.[4]

Q4: Is this compound light sensitive?

A4: Yes, Vinpocetine is photosensitive.[4] Therefore, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by covering the containers with aluminum foil.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of Vinpocetine and this compound solutions.

ParameterValueSolvent/ConditionReference
Vinpocetine Solubility 9 mg/mL (25.68 mM)Fresh DMSO[3]
InsolubleWater[3]
InsolubleEthanol[3]
Stock Solution Storage 1 year-80°C in solvent[3]
1 month-20°C in solvent[3]
Aqueous Solution Stability Not more than one dayAqueous solution[4]
Solid Compound Storage At least 12 monthsAt or below -20°C[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.35548 mg of this compound (Molecular Weight: 355.48 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.[3]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3] Ensure the storage containers are properly labeled with the compound name, concentration, solvent, and date of preparation.

Visualizing the Workflow

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution warm Gentle Warming (optional) check_dissolution->warm No aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Yes warm->dissolve store Store at -20°C or -80°C aliquot->store end End store->end G cluster_troubleshooting Troubleshooting Guide: this compound Stock Solutions start Problem Encountered incomplete_dissolution Incomplete Dissolution start->incomplete_dissolution cloudy_solution Cloudy/Precipitated Solution start->cloudy_solution inconsistent_results Inconsistent Experimental Results start->inconsistent_results solution1 Use fresh, anhydrous DMSO. Increase vortexing time. Gentle warming. incomplete_dissolution->solution1 solution2 Prepare a more dilute solution. Aliquot to avoid freeze-thaw cycles. Ensure proper storage temperature. cloudy_solution->solution2 solution3 Prepare fresh stock solution. Protect from light. Verify pipette calibration. Re-evaluate analytical method. inconsistent_results->solution3

References

Validation & Comparative

Comparative analysis of Vinpocetine pharmacokinetics using different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, and its active metabolite, apovincaminic acid (AVA), in biological matrices is crucial for pharmacokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in developing robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations and ensuring data accuracy. This guide provides a comparative analysis of different internal standards used in the pharmacokinetic assessment of vinpocetine, supported by experimental data from published studies.

Comparative Analysis of Methodologies and Performance

Several internal standards have been successfully utilized for the quantification of vinpocetine and AVA. The selection of an IS can influence the method's performance characteristics, including sensitivity, accuracy, and precision. Below is a summary of different LC-MS/MS methods employing various internal standards.

Internal StandardAnalyte(s)Biological MatrixSample PreparationChromatographic ColumnKey Performance MetricsReference
Phenacetin Vinpocetine & AVARat Brain TissueProtein precipitation with methanolWaters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)Linearity: 0.100-60.0 ng/mL (VP), 0.103-6.18 ng/mL (AVA); Precision (RSD%): < 11.8%; Accuracy (RE%): -1.7% to 3.0% (VP), 2.7% to 9.5% (AVA)[1]
Phenacetin Vinpocetine & AVAHuman PlasmaNot specifiedWaters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)Linearity: 0.40-149 ng/mL (VP), 0.80-298 ng/mL (AVA)[2]
Dimenhydrinate Vinpocetine & AVARat PlasmaSolid-liquid extractionC18 columnLinearity: 0.5-500 ng/mL for both VP and AVA; Precision (RSD%): < 8.55%[3]
Primidone Apovincaminic AcidHuman PlasmaChloroform extractionNot specifiedNot specified in detail, but used in a population pharmacokinetic model.[4]
Unnamed IS Vinpocetine & AVABeagle PlasmaProtein precipitation with methanolAgilent Zorbax XDB-C18Linearity: 0.1-20.0 ng/mL (VP), 1.0-200.0 ng/mL (AVA); Precision (RSD%): < 15%; Recovery: > 80%[5]

Experimental Protocols

The methodologies employed in these studies, while all based on LC-MS/MS, exhibit variations in sample preparation and chromatographic conditions. These differences, alongside the choice of internal standard, can affect the overall performance of the assay.

Method 1: Phenacetin as Internal Standard in Rat Brain Tissue[1]
  • Sample Preparation: Brain tissue samples were homogenized and proteins were precipitated using 500 μL of methanol.

  • Chromatography:

    • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)

    • Mobile Phase: Methanol-water gradient

    • Flow Rate: 0.20 mL/min

  • Mass Spectrometry:

    • Instrument: Triple quadrupole tandem mass spectrometer

    • Ionization: Positive electrospray ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Vinpocetine: m/z 351 → 280

      • Apovincaminic Acid: m/z 323 → 280

      • Phenacetin (IS): m/z 180 → 110

Method 2: Dimenhydrinate as Internal Standard in Rat Plasma[3]
  • Sample Preparation: Analytes and the internal standard were extracted from 50 μL aliquots of rat plasma via solid-liquid extraction.

  • Chromatography:

    • Column: C18 column

    • Mobile Phase: Isocratic conditions (details not specified)

    • Run Time: 3.5 minutes

  • Mass Spectrometry:

    • Ionization: Positive ion mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Vinpocetine: m/z 351.4 → 280.2

      • Apovincaminic Acid: m/z 323.2 → 280.2

      • Dimenhydrinate (IS): m/z 256.2 → 167.3

Pharmacokinetic Data

While a direct comparative pharmacokinetic study using different internal standards is not available, the following table summarizes pharmacokinetic parameters for vinpocetine or its metabolite AVA from various studies. It is important to note that these studies were conducted under different conditions (e.g., species, dose, formulation), and therefore, a direct comparison of pharmacokinetic values should be interpreted with caution. The consistency of the analytical method, influenced by the internal standard, is key to the reliability of these values.

Drug/MetaboliteSpeciesDoseCmaxTmaxAUC (0-∞)Reference
Apovincaminic AcidHuman10 mg tablet (Test)49.5 ± 16 ng/mLNot specified95 ± 29 ng/mLh[6]
Apovincaminic AcidHuman10 mg tablet (Reference)51.4 ± 14 ng/mLNot specified96.9 ± 26 ng/mLh[6]
VinpocetineHumanOral20-62 ng/mL1-1.5 hNot specified[7]

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of vinpocetine and its metabolites from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Brain Tissue) add_is Addition of Internal Standard sample->add_is extraction Extraction (Protein Precipitation, Solid-Liquid Extraction) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Analyte/IS Peak Area Ratio) detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: A generalized workflow for the bioanalysis of vinpocetine.

Conclusion

The selection of an appropriate internal standard is a cornerstone of a reliable bioanalytical method for pharmacokinetic studies of vinpocetine. Both phenacetin and dimenhydrinate have been shown to be effective internal standards in LC-MS/MS methods for the simultaneous determination of vinpocetine and its active metabolite, apovincaminic acid. The choice of IS, coupled with the optimization of sample preparation and chromatographic conditions, is paramount to achieving the necessary sensitivity, accuracy, and precision required for robust pharmacokinetic analysis. Researchers should carefully validate their chosen method to ensure its suitability for the specific biological matrix and study objectives.

References

The Gold Standard for Bioanalytical Stability: Vinpocetine-d5 in the Stability Testing of Vinpocetine

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of internal standards for the accurate quantification of Vinpocetine in biological matrices, this guide demonstrates the superior performance of the stable isotope-labeled internal standard, Vinpocetine-d5, over structural analogs. Through a detailed comparison of experimental data and methodologies, we highlight how the choice of internal standard is paramount for reliable and reproducible stability testing in drug development.

In the landscape of pharmaceutical research and development, the precise and accurate measurement of drug concentrations in biological matrices is fundamental. This is particularly crucial during stability testing, which informs on the integrity of an analyte under various storage and handling conditions. For the neuroprotective agent Vinpocetine, ensuring its stability in plasma and other biological samples is a prerequisite for robust pharmacokinetic and toxicokinetic studies. A key determinant of the reliability of such studies is the choice of an appropriate internal standard (IS) in the bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative analysis of using the deuterated internal standard, this compound, versus other non-isotopically labeled alternatives, underscoring the advantages of the former in generating dependable stability data.

The Superiority of Stable Isotope-Labeled Internal Standards

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. This is where stable isotope-labeled (SIL) internal standards, such as this compound, exhibit their distinct advantage. By replacing five hydrogen atoms with deuterium, this compound is chemically identical to Vinpocetine, ensuring it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for effective normalization of any variations that may occur during sample preparation and analysis, leading to more accurate and precise quantification.

Structural analog internal standards, while often used due to lower cost or easier availability, have different chemical structures. This can lead to variations in extraction recovery, chromatographic retention time, and susceptibility to matrix effects compared to the analyte. Such discrepancies can compromise the integrity of the stability data, potentially masking degradation or introducing variability.

Comparative Stability Data: this compound vs. Structural Analogs

Studies employing This compound as the internal standard provide specific quantitative data on the stability of Vinpocetine under various conditions. For instance, in a study analyzing Vinpocetine in rat plasma, amniotic fluid, and fetal homogenate, the stability was rigorously assessed. The results, presented as the percent relative error (%RE), demonstrate the analyte's stability through multiple freeze-thaw cycles and long-term storage at ultra-low temperatures.

In contrast, studies utilizing structural analog internal standards (e.g., dimenhydrinate, phenacetin, ketotifen fumarate) often report stability in more general terms. The stability is typically confirmed by stating that the precision and accuracy of quality control (QC) samples under different storage conditions remain within the acceptable limits set by regulatory guidelines (e.g., ±15%). While this indicates that the analyte is stable enough for the validated method, it does not provide the same level of granular, quantitative insight into minor degradation or variability that can be achieved with a co-eluting SIL internal standard.

The following tables summarize the stability data for Vinpocetine from a study using this compound, and present a qualitative comparison with the typical stability reporting for methods using structural analog internal standards.

Table 1: Quantitative Stability Data for Vinpocetine in Biological Matrices Using this compound Internal Standard

Stability ConditionMatrixDuration / CyclesAnalyte ConcentrationStability Assessment (% Relative Error)
Freeze-ThawPlasma, Amniotic Fluid, Fetal Homogenate3 CyclesLow and High QC-14.8 to 10.6
Long-Term StoragePlasma, Amniotic Fluid, Fetal Homogenate61 Days at -70°CLow and High QC-22.0 to 10.6

Data sourced from a study on the systemic exposure of Vinpocetine in pregnant Sprague Dawley rats.

Table 2: Qualitative Comparison of Stability Assessment with Different Internal Standards

FeatureThis compound (Stable Isotope-Labeled IS)Structural Analog IS
Principle of Correction Co-elutes with Vinpocetine, compensating for matrix effects, ion suppression/enhancement, and extraction variability at the analyte's retention time.Elutes at a different retention time, providing less effective compensation for analyte-specific matrix effects and ionization variability.
Reported Stability Data Often presented as quantitative % recovery or % relative error, providing a direct measure of analyte stability.Typically reported as the precision and accuracy of QC samples meeting acceptance criteria (e.g., within ±15% of nominal), indicating general stability but lacking granular detail.
Confidence in Data Higher confidence in the accuracy and reproducibility of the stability data due to the near-identical behavior of the IS and analyte.Lower confidence as the IS may not fully track the stability of the analyte under all conditions, potentially masking subtle degradation.

Experimental Protocols for Stability Testing

The stability of Vinpocetine in a biological matrix is assessed to ensure that the concentration of the analyte at the time of analysis reflects its concentration at the time of sample collection. The following are detailed methodologies for key stability experiments, based on established bioanalytical method validation guidelines.

Freeze-Thaw Stability
  • Objective: To determine the stability of Vinpocetine after repeated cycles of freezing and thawing.

  • Procedure:

    • Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix of interest (e.g., plasma).

    • Freeze the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples for at least 12 hours.

    • Repeat this cycle for a specified number of times (typically three).

    • After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Long-Term Stability
  • Objective: To evaluate the stability of Vinpocetine in the biological matrix at the intended long-term storage temperature.

  • Procedure:

    • Prepare multiple sets of QC samples at low and high concentrations.

    • Store the samples at the specified temperature (e.g., -20°C or -70°C).

    • At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.

    • Analyze the retrieved samples with a freshly prepared calibration curve and control QC samples.

  • Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Rationale

To better illustrate the experimental workflow and the logical relationship behind the choice of internal standard, the following diagrams are provided.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis Spike Spike Matrix with Vinpocetine & IS QC_Prep Prepare QC Samples (Low & High) Spike->QC_Prep FT Freeze-Thaw Cycles QC_Prep->FT LT Long-Term Storage QC_Prep->LT Extraction Sample Extraction FT->Extraction LT->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing LCMS->Data LogicalRelationship cluster_IS Internal Standard Choice cluster_outcome Outcome Vinpocetine_d5 This compound (Stable Isotope-Labeled) Coelution Co-elution with Analyte Vinpocetine_d5->Coelution ensures MatrixEffect Similar Matrix Effects Vinpocetine_d5->MatrixEffect ensures Extraction Identical Extraction Recovery Vinpocetine_d5->Extraction ensures Analog Structural Analog Analog->Coelution does not ensure Analog->MatrixEffect does not ensure Analog->Extraction does not ensure HighAccuracy High Accuracy & Precision Coelution->HighAccuracy LowAccuracy Potential for Inaccuracy MatrixEffect->HighAccuracy Extraction->HighAccuracy ReliableData Reliable Stability Data HighAccuracy->ReliableData VariableData Variable Stability Data LowAccuracy->VariableData

A Comparative Guide to Vinpocetine Quantification Methods Utilizing Vinpocetine-d5 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of vinpocetine, a synthetic derivative of the vinca alkaloid vincamine used in the treatment of cerebrovascular disorders.[1][2] The focus is on providing a clear comparison of method performance, with a particular emphasis on the use of the stable isotope-labeled internal standard, vinpocetine-d5, and other commonly used internal standards. The information presented is collated from published, validated analytical methods to aid researchers in selecting and implementing the most suitable approach for their specific application, be it in pharmacokinetic studies, bioequivalence assessment, or quality control of pharmaceutical formulations.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods reported for the quantification of vinpocetine. This allows for a direct comparison of key validation parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Method Internal Standard (IS) Matrix Linearity Range (ng/mL) Accuracy (%) Precision (RSD %) LLOQ (ng/mL) Reference
UPLC-MS/MSPhenacetinRat Brain Tissue0.100 - 60.0-1.7 to 3.0< 11.80.100[3]
LC-MS/MSDimenhydrinateRat Plasma0.5 - 500Not explicitly stated< 8.550.5[4]
LC-MS/MSNot specifiedHuman Plasma0.100 - 60.0 (for VP)Not explicitly statedNot explicitly stated0.100 (for VP)[5]
HPLC-UVDL-propranololDietary SupplementsNot specifiedNot explicitly statedLow variationNot specified[6][7]
RP-HPLCNot applicableBulk and Capsules12.5 - 200 (µg/mL)AcceptableAcceptableNot specified[8]
UV-SpectrophotometryNot applicableBulk and FormulationsNot specified98.42 - 99.82 (Recovery %)0.26 - 0.46150.6 (as LOD)[9]

Note: The use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard for quantitative mass spectrometry-based assays due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus providing the most accurate and precise results. While specific inter-laboratory comparison studies using this compound were not identified in the public domain, the principles of its application are well-established in bioanalytical method development. This compound is commercially available for use as an internal standard in such studies.[10]

Experimental Protocols

Below are detailed methodologies for two common analytical techniques used for vinpocetine quantification.

1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Vinpocetine in Rat Brain Tissue

This method is suitable for the sensitive and specific quantification of vinpocetine in complex biological matrices.

  • Sample Preparation:

    • Homogenize brain tissue samples.

    • Precipitate proteins by adding 500 µL of methanol containing the internal standard (e.g., Phenacetin).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[3]

    • Mobile Phase: A gradient of methanol and water.[3]

    • Flow Rate: 0.20 mL/min.[3]

    • Injection Volume: Appropriate for the instrument sensitivity.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole tandem mass spectrometer.[3]

    • Ionization Mode: Positive electrospray ionization (ESI+).[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions:

      • Vinpocetine (VP): m/z 351 → m/z 280.[3][5]

      • Apovincaminic Acid (AVA - primary metabolite): m/z 323 → m/z 280.[3][5]

      • Phenacetin (IS): m/z 180 → m/z 110.[3]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Vinpocetine in Bulk and Capsule Form

This method is suitable for the quality control and assay of vinpocetine in pharmaceutical preparations.

  • Sample Preparation:

    • Accurately weigh and dissolve the bulk drug or the contents of the capsule in a suitable solvent.

    • Dilute the sample to a known concentration within the calibration range.

    • Filter the solution prior to injection.

  • Chromatographic Conditions:

    • Column: Eurospher II C18 (250 × 4.6 mm, 5 μm).[8]

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.02 M KH2PO4 (containing 0.2% v/v triethylamine, pH adjusted to 6 with orthophosphoric acid) in a ratio of 80:20 (v/v).[8]

    • Flow Rate: 0.9 mL/min.[8]

    • Detection: UV detection at 230 nm.[8]

    • Temperature: Ambient.[8]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for vinpocetine quantification and a simplified representation of its signaling pathway.

Vinpocetine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Matrix (e.g., Plasma, Brain Tissue) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: General workflow for the quantification of vinpocetine using a deuterated internal standard (this compound) and LC-MS/MS.

Vinpocetine_Signaling_Pathway cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits IKK IKK Vinpocetine->IKK Inhibits Na_Channel Voltage-gated Na+ Channels Vinpocetine->Na_Channel Blocks cAMP_cGMP ↑ cAMP/cGMP PDE1->cAMP_cGMP Degrades NF_kB ↓ NF-κB Activation IKK->NF_kB Activates Na_Influx ↓ Na+ Influx Na_Channel->Na_Influx Mediates Vasodilation Vasodilation cAMP_cGMP->Vasodilation Anti_Inflammation Anti-inflammation NF_kB->Anti_Inflammation Neuroprotection Neuroprotection Na_Influx->Neuroprotection

Caption: Simplified signaling pathways of vinpocetine, highlighting its primary molecular targets and resulting physiological effects.[1]

References

Justification for using a stable isotope-labeled internal standard like Vinpocetine-d5 in regulated bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data integrity, and regulatory acceptance. This guide provides a comprehensive justification for the use of a stable isotope-labeled internal standard (SIL-IS), specifically Vinpocetine-d5, in the quantitative analysis of vinpocetine in biological matrices. Through a comparison with alternative approaches and supported by established principles of bioanalytical method validation, we demonstrate the superiority of this compound in ensuring accuracy, precision, and robustness.

The fundamental role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is to compensate for the variability inherent in the analytical process.[1] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical procedure. While structural analogues have been traditionally used, stable isotope-labeled internal standards have emerged as the gold standard, a preference strongly echoed in regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

Mitigating the Matrix Effect: The Primary Advantage of a SIL-IS

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement.[5][6] This can result in inaccurate and imprecise quantification. Because a SIL-IS like this compound is chemically identical to the analyte (vinpocetine), it co-elutes and experiences the same matrix effects.[5] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the internal standard, allowing for accurate correction and yielding a reliable analyte-to-IS ratio. Structural analogues, due to their different chemical structures, may have different retention times and be subject to different matrix effects, leading to a failure to accurately compensate for this variability.

Comparative Performance: this compound vs. Structural Analogue

Performance Parameter This compound (SIL-IS) Structural Analogue IS Justification
Accuracy High (typically within ±5% of nominal)Moderate to High (can be >±15% bias)Co-elution of SIL-IS ensures identical compensation for matrix effects and extraction variability.[5] Structural analogues may have different extraction recoveries and be affected differently by matrix components.
Precision High (typically <10% CV)Moderate (can be >15% CV)Consistent tracking of the analyte through all analytical steps minimizes variability. Structural analogues may introduce their own variability.
Matrix Effect Compensation ExcellentVariable to PoorIdentical physicochemical properties lead to identical ionization suppression/enhancement.[5] Different chemical structures result in differential matrix effects.
Regulatory Acceptance Highly PreferredAcceptable with extensive justificationFDA and EMA guidelines strongly recommend the use of SIL-IS for their superior performance and reliability.[2][3][4]
Method Robustness HighModerate to LowLess susceptible to minor variations in chromatographic conditions or matrix composition. The performance of a structural analogue can be highly dependent on consistent chromatographic separation from interfering matrix components.

Table 1: Comparison of Expected Performance between this compound and a Structural Analogue Internal Standard.

Experimental Protocol: A Validated LC-MS/MS Method for Vinpocetine in Human Plasma

The following is a representative experimental protocol for the quantification of vinpocetine in human plasma using this compound as an internal standard, based on established bioanalytical methods.[7][8][9][10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 90% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System AB Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vinpocetine: m/z 351.2 -> 280.2; this compound: m/z 356.2 -> 285.2
Collision Energy Optimized for each transition

Table 2: Typical LC-MS/MS Parameters for Vinpocetine Analysis.

3. Calibration and Quality Control

  • Prepare calibration standards by spiking blank human plasma with known concentrations of vinpocetine (e.g., 0.1 to 100 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples alongside the unknown samples.

  • The concentration of vinpocetine in the unknown samples is determined from the calibration curve generated by plotting the peak area ratio of vinpocetine to this compound against the nominal concentration of the calibration standards.

Visualizing the Rationale: The Internal Standard Selection Workflow

The decision-making process for selecting an appropriate internal standard in regulated bioanalysis is a logical workflow aimed at minimizing analytical variability and ensuring data of the highest quality.

Figure 1: Workflow for Internal Standard Selection in Regulated Bioanalysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust and reliable regulated bioanalysis. Its ability to accurately compensate for matrix effects and other sources of analytical variability far surpasses that of structural analogues. For drug development professionals, the investment in a SIL-IS translates to higher data quality, greater confidence in pharmacokinetic and toxicokinetic results, and a smoother path through regulatory review. While a well-characterized structural analogue may be acceptable in some circumstances, the scientific and regulatory justification for using this compound is unequivocal, establishing it as the optimal choice for the quantitative analysis of vinpocetine in biological matrices.

References

Safety Operating Guide

Safe Disposal of Vinpocetine-d5: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Vinpocetine-d5, a deuterated analog of Vinpocetine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for the deuterated form are not distinctly outlined in available literature, the disposal procedures should align with those for the parent compound, Vinpocetine, treating it as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Vinpocetine is classified as harmful if swallowed.[1][2][3][4] Personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2] In case of accidental contact, rinse the affected area with plenty of water.[1][2]

Quantitative Safety Data Summary

The following table summarizes key safety information for Vinpocetine, which should be considered applicable to this compound in the absence of specific data for the deuterated compound.

PropertyValueSource
Acute Oral Toxicity Category 4: Harmful if swallowed[2][3][4]
LD50 (Oral, Rat) 503 mg/kg[4]
Ingestion Hazard If swallowed, call a poison center/doctor[1][3][4]
First Aid: Ingestion Rinse mouth with water[1][3][4]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or household waste.

  • Segregation and Labeling:

    • Isolate waste this compound, including any contaminated materials (e.g., weighing paper, gloves, vials), from other laboratory waste streams.

    • Place the waste in a clearly labeled, sealed, and appropriate container. The label should prominently display "Hazardous Waste" and "this compound".

  • Secure Storage:

    • Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide the waste disposal vendor with all necessary information, including the Safety Data Sheet (SDS) for Vinpocetine.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

Vinpocetine_Disposal_Workflow A Identify this compound Waste B Segregate and Label Container (Hazardous Waste) A->B C Securely Store in Designated Area B->C D Contact EHS for Licensed Vendor Pickup C->D E Provide SDS and Waste Information D->E F Maintain Disposal Records D->F G Waste Disposed by Licensed Vendor E->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.